Cobalt chloride (CoCl2)
Description
Cobalt dichloride is a cobalt salt in which the cobalt metal is in the +2 oxidation state and the counter-anion is chloride. It is used as an indicator for water in desiccants. It has a role as a two-colour indicator, an allergen, a calcium channel blocker and a sensitiser. It is a cobalt salt and an inorganic chloride. It contains a cobalt(2+).
See also: Cobaltous Cation (has active moiety).
Structure
2D Structure
Properties
IUPAC Name |
cobalt(2+);dichloride | |
|---|---|---|
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InChI |
InChI=1S/2ClH.Co/h2*1H;/q;;+2/p-2 | |
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InChI Key |
GVPFVAHMJGGAJG-UHFFFAOYSA-L | |
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Canonical SMILES |
[Cl-].[Cl-].[Co+2] | |
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Molecular Formula |
CoCl2, Cl2Co | |
| Record name | COBALT CHLORIDE | |
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| Record name | COBALT (II) CHLORIDE | |
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| Record name | cobalt(II) chloride | |
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DSSTOX Substance ID |
DTXSID9040180 | |
| Record name | Cobalt chloride | |
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Molecular Weight |
129.84 g/mol | |
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Physical Description |
Cobalt chloride is a pink to red solid with a slight sharp odor. Sinks and mixes with water. Pale blue leaflets, turns pink upon exposure to moist air., Pale-blue hygroscopic solid; Turns pink in moist air; [Merck Index] Blue granules with a chlorine-like smell and soluble in water; [MSDSonline], PALE BLUE HYGROSCOPIC POWDER. TURNS PINK ON EXPOSURE TO AIR AND MOISTURE. | |
| Record name | COBALT CHLORIDE | |
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| Record name | Cobaltous chloride | |
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| Record name | COBALT (II) CHLORIDE | |
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Boiling Point |
1049 °C | |
| Record name | Cobaltous chloride | |
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| Record name | COBALT (II) CHLORIDE | |
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Solubility |
Soluble in water, 53.420 lb/100 lb water at 70 °F, In water, 1.16 kg/L at 0 °C, Soluble in alcohols, acetone, ether, glycerol, and pyridine, For more Solubility (Complete) data for Cobaltous chloride (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 53 (good) | |
| Record name | Cobaltous chloride | |
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Density |
1.924 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.36 at 25 °C/4 °C, Mol wt: 165.87; violet-blue, monoclinic or triclinic crystals; density: 2.477 at 25 °C/26 °C; slightly soluble in ether /Cobaltous chloride dihydrate/, 3.4 g/cm³ | |
| Record name | COBALT CHLORIDE | |
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Vapor Pressure |
VP: 10 kPa (75 mm Hg) at 818 °C; 100 kPa (750 mm Hg) at 1048 °C | |
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Color/Form |
Pale-blue hygroscopic leaflets; colorless in very thin layers, Blue hexagonal leaflets | |
CAS No. |
7646-79-9, 1332-82-7 | |
| Record name | COBALT CHLORIDE | |
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| Record name | Cobalt chloride (CoCl2) | |
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Melting Point |
187 °F (USCG, 1999), 735 °C | |
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Fundamental Aspects of Cobalt Ii Chloride in Contemporary Inorganic Chemistry Research
Theoretical Frameworks in CoCl2 Chemistry
The study of CoCl2 is deeply rooted in theoretical chemistry, which provides the tools to dissect its electronic properties and predict its behavior. Quantum mechanical methods are at the forefront of this exploration, offering insights that are often unattainable through experimental means alone.
Electronic Structure Elucidation via Quantum Mechanical Methodologies
Understanding the arrangement of electrons in CoCl2 is crucial for explaining its chemical and physical properties. Several quantum mechanical approaches are employed to achieve a detailed picture of its electronic structure.
Density Functional Theory (DFT) has become a popular and versatile computational method for investigating the electronic structure of many-body systems, including atoms, molecules, and condensed phases. wikipedia.org It allows for the prediction of various properties of materials by focusing on the electron density rather than the complex many-electron wavefunction. wikipedia.org In the context of CoCl2, DFT is instrumental in predicting and rationalizing its mechanical, electronic, and magnetic properties. researchgate.netrsc.org
DFT calculations have been successfully applied to study CoCl2 under various conditions. For instance, total energy DFT + U calculations have been performed on CoCl2 with the space group P-3m1, using a Coulomb correlation energy (U) of 3 eV, to investigate its behavior under high pressure. researchgate.net These studies have provided insights into pressure-induced spin transitions and metallization. researchgate.net Furthermore, DFT has been used to investigate the adsorption behavior of molecules on CoCl2 surfaces and to explore the electronic properties of CoCl2 nanoclusters. acs.orgresearchgate.net
Table 1: Selected DFT-Calculated Properties of CoCl2 Systems
| System | Property | Computational Level | Calculated Value | Reference |
| CoCl2 Monolayer | Band Gap | DFT with HSE functional | 4.1 eV | arxiv.org |
| CoCl2 Monolayer | Conductive Band Edge | DFT | ~600 meV above Fermi level | arxiv.org |
| CoCl2 (bulk) | Racah Parameter B | DFT + U | 0.097 eV | researchgate.net |
| CoCl2 (bulk) | Crystal-Field Splitting (Δ) | DFT + U | 0.87 eV | researchgate.net |
| CoCl2(NNH)2 Complex | Co-N Bond Length | uMN15L/6–31+g(d,p) | 2.004(2) Å (average) | najah.edu |
| CoCl2(NNH)2 Complex | Co-Cl Bond Length | uMN15L/6–31+g(d,p) | 2.2469(5) Å (average) | najah.edu |
This table presents a selection of properties for different CoCl2-containing systems as predicted by Density Functional Theory calculations. The computational level indicates the specific functional and basis set used in the calculation.
Ab initio methods are computational chemistry methods based on quantum mechanics that are not based on any experimental data. tandfonline.com These "from the beginning" calculations are crucial for studying systems where experimental data is scarce or to provide a purely theoretical benchmark. For molecular systems involving CoCl2, ab initio calculations have been employed to determine ground and excited electronic states, equilibrium bond lengths, force constants, and harmonic vibrational frequencies. tandfonline.com
Studies have utilized methods such as the complete active space self-consistent field (CASSCF) and multiconfigurational quasi-degenerate second-order perturbation theory (MCQDPT2) to investigate CoX2 molecules (where X = F, Cl, Br, I). tandfonline.com These calculations have concluded that for molecules like CoCl2, dynamic electron correlation must be considered for accurate predictions. tandfonline.com Such studies have determined that linear CoCl2 has a 4Δg ground state. tandfonline.com Furthermore, ab initio calculations at the MP2/6-31+G* and B3LYP/6-31+G* levels have been used to optimize the geometries of various Co(II) complexes, including those with chloride ligands. collectionscanada.gc.ca
Ligand Field Theory (LFT) is an application of molecular orbital theory that describes the electronic structure of transition metal complexes. rsc.org It provides a framework for understanding the d-orbital splitting that occurs when ligands bond to a central metal ion, which is fundamental to explaining the spectroscopic and magnetic properties of these complexes. rsc.org
In CoCl2 complexes, LFT is used to interpret the observed colors and electronic spectra. For example, the characteristic red color of many Co(II) compounds is attributed to the 4T1g(F) → 4T1g(P) electronic transition. researchgate.net The theory helps in assigning spectral bands to specific electronic transitions and in determining important parameters like the Racah interelectronic repulsion parameter (B) and the crystal-field splitting parameter (Δ or 10Dq). researchgate.netscirp.org For instance, in a study of trans-CoCl2(H2O)4, semi-empirical calculations based on LFT were used to determine the crystal-field levels of the Co(II) ion in a D4h point group symmetry, leading to good agreement with experimental energy levels. scirp.org The Tanabe-Sugano diagram, a key tool in LFT, is a semi-quantitative energy correlation diagram that is applicable to both high-spin and low-spin complexes and is based on the strong field approach of LFT. rsc.org
Ab Initio Calculations for Molecular Systems Involving CoCl2
Computational Studies of Intermolecular Interactions and Complex Stability
Computational methods are invaluable for studying the non-covalent interactions that govern the formation and stability of complexes involving CoCl2. These studies provide a molecular-level understanding of the forces at play.
Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion. chinesechemsoc.org Computational modeling is a powerful tool for investigating the nature of these interactions, which are often driven by a combination of electrostatic forces, hydrogen bonding, and van der Waals interactions. unt.edunih.gov
In the context of CoCl2, modeling can be used to understand how the cobalt ion and its chloride ligands interact with various host molecules. For example, studies have investigated the complexation of CoCl2 with porphyrins, which are important in the context of the vitamin B12 nucleus. rsc.org Statistical physics models have been used to analyze the adsorption isotherms of CoCl2 on tetrakis(4-tolylphenyl)porphyrin, revealing that cobalt ions are complexed by ionic or covalent bonds. rsc.org These models help in determining the stability of the resulting host-guest complexes, with deeper energetic analysis demonstrating that CoCl2–H2TTPP is a highly stable complex. rsc.org The study of cohesion pressure and co-volume further confirmed that cobalt chloride provides greater stability during the formation of the vitamin B12 nucleus. rsc.org
σ- and π-Hole Interactions in CoCl2-Containing Complexes
Recent research has begun to explore the non-covalent interactions involving cobalt(II) chloride, specifically σ-hole and π-hole interactions, which play a crucial role in the structure and reactivity of its complexes. While direct studies on σ- and π-hole interactions in simple CoCl2 are not extensively documented, the principles can be understood from the broader context of coordination chemistry and non-covalent interactions.
A σ-hole is a region of positive electrostatic potential on the outer surface of a covalently bonded atom, located along the extension of the bond. In the context of CoCl2, the chlorine atoms, being electronegative, would typically have a negative electrostatic potential. However, when coordinated to a metal like cobalt, the distribution of electron density can be such that a positive region (σ-hole) is created on the chlorine atom, opposite to the Co-Cl bond. This positive region can then interact with a Lewis base.
Similarly, π-hole interactions involve a region of positive electrostatic potential located perpendicular to a π-system. In complexes containing ligands with π-systems, such as aromatic rings, the cobalt center can influence the electron distribution within the ligand, potentially creating π-holes that can engage in non-covalent bonding.
These interactions are significant in understanding the crystal packing of CoCl2-containing complexes and their interactions with other molecules. For instance, the formation of supramolecular assemblies can be directed by these subtle, yet influential, forces.
Advanced Synthetic Methodologies for Cobalt(II) Chloride and its Derivatives
Solution-Based Synthesis of CoCl2 Coordination Compounds
Solution-based methods are the most common for preparing coordination compounds of cobalt(II) chloride. These reactions typically involve dissolving anhydrous CoCl2 or its hydrate, cobalt(II) chloride hexahydrate (CoCl2·6H2O), in a suitable solvent and then adding a solution of the desired ligand. globalresearchonline.net The choice of solvent is crucial and can influence the final product.
For example, reacting CoCl2 with the tripodal trisphosphane ligand, triphos, can yield different products depending on the reaction conditions. acs.org In solution, an equilibrium can exist between different coordination geometries. acs.org The synthesis of a cobalt(II) coordination polymer with a flexible dinitrile bridging ligand was achieved at room temperature by reacting CoCl2, FeCl3, and adiponitrile (B1665535) in nitromethane. researchgate.net This reaction resulted in a 2D sheet structure where each Co(II) center is octahedrally coordinated. researchgate.net
The reaction of CoCl2 with hemisalen-type ligands in dry acetonitrile (B52724) has been observed to catalyze the transformation of the ligands themselves rather than forming a complex. rsc.orgrsc.org However, using cobalt(II) acetate (B1210297) in methanol (B129727) or a DMSO/acetonitrile mixture with the same ligands leads to the formation of a series of cobalt complexes. rsc.org
Here are some examples of CoCl2 coordination compounds synthesized in solution:
| Complex | Reactants | Solvent | Key Feature |
| [Co(ADN)3][FeCl4]2 | CoCl2, FeCl3, adiponitrile (ADN) | CH3NO2 | 2D sheet structure. researchgate.net |
| [(triphos)CoCl2] | CoCl2, triphos | Not specified | Exists in equilibrium with a four-coordinate high-spin complex in solution. acs.org |
| [CoCl2(C9H7N)2] | CoCl2, quinoline (B57606) | Not specified | Distorted tetrahedral geometry. researchgate.net |
| Co{Ph(O)NN(O)Ph}42 | Anhydrous CoCl2, TlPF6, PhNO | Acetonitrile | Eight-coordinate cobalt(II) complex. acs.org |
| Co(bpy)Cl2 | Anhydrous CoCl2, 2,2′-bipyridyl (bpy) | Acetonitrile | Blue precipitate formed. acs.org |
Solid-State Synthesis and Mechanochemical Approaches for CoCl2 Systems
Solid-state and mechanochemical methods offer solvent-free alternatives for the synthesis of cobalt(II) chloride complexes. These techniques are often more environmentally friendly and can lead to the formation of novel structures that are not accessible through solution-based methods.
Mechanochemical synthesis involves the grinding of solid reactants together, often in a ball mill. This process can provide the energy needed to initiate a chemical reaction without the need for a solvent. dntb.gov.ua For example, the one-pot mechanochemical synthesis of Co(II) complexes with Salen and Salophen ligands has been successfully demonstrated by grinding 3-ethoxysalicylaldehyde, a diamine (1,2-phenylenediamine or ethylenediamine), and a cobalt salt together. researchgate.netresearchgate.net This method avoids the need to pre-synthesize and isolate the ligand. researchgate.netresearchgate.net Studies have also shown the successful synthesis of solid coordination compounds from the mechanochemical reaction of primary aromatic amines and cobalt(II) chloride hexahydrate. scilit.com
Solid-state synthesis can also be achieved by heating a mixture of solid reactants. For instance, a coralline-like nanostructured Co@CoNC electrocatalyst was prepared by grinding CoCl2 and nitrilotriacetic acid (NTA) and then heating the mixture at 800 °C under a nitrogen atmosphere. rsc.org Similarly, CoMoO4 nanorods have been synthesized through a solid-state reaction of CoCl2·6H2O and (NH4)6Mo7O24·4H2O at 60 °C. mdpi.com A solid-state transition in anhydrous CoCl2 has been observed to occur at approximately 20 K below its melting point of 999.0 K. researchgate.net
| Method | Reactants | Product | Key Feature |
| Mechanochemical | 3-ethoxysalicylaldehyde, 1,2-phenylenediamine, CoCl2 | Co(II)-Salophen complex | One-pot, solvent-free synthesis. researchgate.netresearchgate.net |
| Solid-State | CoCl2, Nitrilotriacetic acid (NTA) | Co@CoNC electrocatalyst | Pyrolysis at 800 °C. rsc.org |
| Solid-State | CoCl2·6H2O, (NH4)6Mo7O24·4H2O | CoMoO4 nanorods | Reaction at 60 °C. mdpi.com |
Preparation of Novel Cobalt Precursors for Advanced Materials Deposition
Cobalt(II) chloride serves as a starting material for the synthesis of volatile cobalt precursors used in chemical vapor deposition (CVD) and atomic layer deposition (ALD). google.comwipo.int These techniques are crucial for depositing thin films of cobalt-containing materials in the fabrication of semiconductor devices. tosoh.co.jp The ideal precursor should be volatile, thermally stable, and highly reactive at the deposition temperature. google.comgoogle.com
Several classes of cobalt precursors have been developed from CoCl2. For instance, cobalt amidinates, which are highly reactive and suitable for the vapor deposition of cobalt metal, cobalt nitride, and cobalt oxide, can be synthesized by reacting a lithium amidinate with CoCl2. harvard.edu Another example is the diamine adduct of cobalt(II) chloride, CoCl2(TMEDA) (TMEDA = N,N,N',N'-tetramethylethylenediamine), which is an inexpensive and easily synthesized precursor for the ALD of cobalt oxide thin films. helsinki.fiacs.orgresearchgate.net This precursor is volatile at relatively low temperatures and is thermally stable up to about 300 °C. helsinki.fiacs.orgresearchgate.net
The synthesis of bis[bis(trimethylsilyl)amino]cobalt, another potential precursor, is achieved by reacting a solution of lithium bis(trimethylsilyl)amide with CoCl2 in THF at -78 °C. tosoh.co.jp A novel liquid cobalt precursor, Bis(diisopropylbutanamidinate)cobalt (DIPRoBA-Co), has also been proposed for metal ALD. researchgate.net
| Precursor | Synthesis from CoCl2 | Deposition Technique | Application |
| Cobalt amidinates | Reaction with lithium amidinate. harvard.edu | CVD/ALD | Cobalt metal, nitride, and oxide films. harvard.edu |
| CoCl2(TMEDA) | Reaction with TMEDA. helsinki.fiacs.orgresearchgate.net | ALD | Cobalt oxide thin films. helsinki.fiacs.orgresearchgate.net |
| Bis[bis(trimethylsilyl)amino]cobalt | Reaction with lithium bis(trimethylsilyl)amide. tosoh.co.jp | CVD/ALD | Cobalt thin films. tosoh.co.jp |
| Bis(diisopropylbutanamidinate)cobalt (DIPRoBA-Co) | Reaction with a lithium salt of diisopropylbutanamidine. researchgate.net | ALD | Cobalt metal films. researchgate.net |
Controlled Synthesis of Supported CoCl2 Catalysts
Cobalt(II) chloride can be used to prepare supported catalysts for various chemical transformations. The support material plays a crucial role in the catalyst's activity and stability by providing a high surface area and influencing the dispersion of the active cobalt species.
Economically viable supported CoCl2 catalysts have been developed for the dehydrogenation of sodium borohydride (B1222165), a process for hydrogen generation. repec.org Diatomite and γ-Al2O3 have been shown to be stable supports for CoCl2, allowing for continuous hydrogen release over extended periods. repec.org XRF and AAS analyses have confirmed that CoCl2 can be permanently and homogeneously distributed on the surface of these supports. repec.org
Cobalt aluminum silicate (B1173343) materials have been prepared via a non-hydrolytic sol-gel route by reacting aluminum chloride and diisopropyl ether in the presence of CoCl2, followed by a reaction with tetraethoxysilane. ufba.br These materials have been used as catalysts for the oxidation of various hydrocarbons. ufba.br
In the context of Fischer-Tropsch synthesis, cobalt catalysts are often supported on materials like silica (B1680970) or alumina (B75360). google.comresearchgate.net While CoCl2 itself may not be the final catalytic species, it can be a precursor in the preparation of these catalysts. For instance, cobalt-containing carbon nitride-based photocatalysts have been prepared through a one-step condensation reaction of dicyandiamide (B1669379) in a CoCl2-containing eutectic salt mixture. rsc.org
| Catalyst System | Support Material | Synthetic Method | Application |
| CoCl2 | Diatomite, γ-Al2O3 | Impregnation | NaBH4 dehydrogenation. repec.org |
| CoAlSi-NHG | Aluminum silicate | Non-hydrolytic sol-gel | Hydrocarbon oxidation. ufba.br |
| Cobalt-containing carbon nitride | Carbon nitride | Condensation in eutectic salt melt | Photocatalytic water oxidation. rsc.org |
| Cobalt-based catalyst | Silica-alumina | Not specified | Fischer-Tropsch synthesis. google.com |
Coordination Chemistry of Cobalt(II) Chloride
The coordination chemistry of cobalt(II) chloride is rich and varied, with the cobalt(II) ion exhibiting different coordination numbers and geometries depending on the ligands attached to it. The most common geometries are octahedral and tetrahedral, although square planar and five-coordinate complexes are also known. ncert.nic.in
In its anhydrous form, CoCl2 has a crystal structure where the cobalt(II) ions are octahedrally coordinated. wikipedia.org The color of cobalt complexes is often indicative of their coordination geometry. Octahedral Co(II) complexes, such as the hexahydrate [Co(H2O)6]Cl2, are typically pink, while tetrahedral Co(II) complexes, like the tetrachlorocobaltate(II) ion [CoCl4]2-, are blue. wikipedia.orgbris.ac.uk This color change is explained by ligand-field theory, which describes the splitting of the d-orbitals of the metal ion by the surrounding ligands. bris.ac.uk
Cobalt(II) chloride forms complexes with a wide variety of ligands. With monodentate ligands like pyridine (B92270), it can form both pink, polymeric structures with octahedral cobalt and blue, tetrahedral structures. bris.ac.uk The reaction with bidentate ligands like ethylenediamine (B42938) (en) leads to the formation of complexes such as [CoCl2(en)2], which has an octahedral geometry and can exist as cis and trans isomers. fiveable.metestbook.com
The reaction of CoCl2 with polyethers like dimethoxyethane (dme) and diglyme (B29089) can result in complexes containing both tetrahedral and octahedral cobalt(II) sites within the same structure. semanticscholar.org For example, the dinuclear complex [CoCl2(dme)]2 features both four- and six-coordinate cobalt ions linked by chloride bridges. semanticscholar.org
Here is a summary of some common coordination geometries of CoCl2 complexes:
| Coordination Geometry | Example Complex | Ligands | Color |
| Octahedral | [Co(H2O)6]Cl2 | Water | Pink. wikipedia.org |
| Tetrahedral | [CoCl4]2- | Chloride | Blue. wikipedia.orgbris.ac.uk |
| Octahedral | [CoCl2(en)2] | Ethylenediamine, Chloride | Not specified. fiveable.metestbook.com |
| Distorted Tetrahedral | [CoCl2(C9H7N)2] | Quinoline, Chloride | Not specified. researchgate.net |
Complex Formation with Diverse Ligand Systems
The Co²⁺ ion, a d⁷ metal center, readily forms complexes with a wide range of Lewis bases that donate electrons through nitrogen (N), oxygen (O), or other heteroatoms. The nature of these ligands dictates the structure, stability, and properties of the final cobalt(II) complex.
Nitrogen-donor ligands are a cornerstone of coordination chemistry, forming stable and well-defined complexes with CoCl₂. The reaction of CoCl₂ with these ligands often leads to compounds with distinct geometries and properties.
Pyridine and its Derivatives: The reaction of CoCl₂ with 4-aminopyridine (B3432731) in ethanol (B145695) yields bright-blue crystals of bis(4-aminopyridine-κN¹)dichloridocobalt(II), [CoCl₂(C₅H₆N₂)₂]. scite.ai X-ray diffraction analysis reveals a tetrahedral coordination geometry around the Co(II) center. scite.ai Similarly, CoCl₂ reacts with oligopyridine ligands, such as quinquepyridine, to form dinuclear complexes with interesting double-stranded helical structures. materialsproject.org In solution, equilibria can exist between different geometries; for instance, complexes with pyridine can interconvert between octahedral and tetrahedral forms depending on the solvent and temperature. researchgate.net
Amines: Polydentate amine ligands like tris(2-pyridylmethyl)amine (B178826) (TPA) react with CoCl₂ to afford both six-coordinate complexes, such as [(TPA)CoCl₂], and five-coordinate chloride salts like [(TPA)CoCl]Cl. rsc.org The specific product can be controlled by the reaction stoichiometry. rsc.org
Phenanthroline: 1,10-Phenanthroline (B135089) (phen) is a bidentate chelating ligand that forms highly stable complexes with Co(II). The reaction of CoCl₂·6H₂O with phen can produce [Co(phen)₂Cl₂], which has a cis-octahedral configuration in its crystalline state. materialsproject.org Another common product is [Co(phen)₂(Cl)(H₂O)]Cl, where the cobalt atom is six-coordinated by two phenanthroline ligands, one chloride ion, and one water molecule in a cis arrangement, resulting in a distorted octahedral environment. researchgate.netresearchgate.netnih.govrevistabionatura.com
Tetrazoles: Tetrazoles can act as bridging ligands, leading to coordination polymers. For example, CoCl₂ reacts with 1,5-dimethyltetrazole (B1620458) to form a one-dimensional polymeric chain with the formula [CoCl₂(C₃H₆N₄)]n. oup.comacs.org In this structure, neighboring cobalt atoms are linked by two bridging chloride atoms and a bridging tetrazole ring, with each cobalt atom adopting a flattened octahedral geometry. oup.comacs.org
Table 1: Examples of CoCl₂ Complexes with N-Donor Ligands
| Ligand | Complex Formula | Coordination Geometry |
|---|---|---|
| 4-Aminopyridine | [CoCl₂(C₅H₆N₂)₂] |
Tetrahedral scite.ai |
| 1,10-Phenanthroline | [Co(phen)₂Cl₂] |
cis-Octahedral materialsproject.org |
| 1,10-Phenanthroline | [Co(phen)₂(Cl)(H₂O)]Cl |
Distorted Octahedral researchgate.netresearchgate.netnih.gov |
| Tris(2-pyridylmethyl)amine (TPA) | [(TPA)CoCl₂] |
Six-coordinate rsc.org |
| Tris(2-pyridylmethyl)amine (TPA) | [(TPA)CoCl]Cl |
Five-coordinate rsc.org |
| 1,5-Dimethyltetrazole | [CoCl₂(C₃H₆N₄)]n |
Flattened Octahedral oup.comacs.org |
Oxygen-donor ligands coordinate to CoCl₂ primarily through carbonyl, sulfoxide (B87167), or carboxylate groups, leading to structurally diverse complexes.
Acrylamide (B121943) (AAm): The reaction of CoCl₂·6H₂O with acrylamide can yield different products depending on the crystallization conditions. A blue complex, dichloro-tetrakis(acrylamide)cobalt(II), [Co(AAm)₄Cl₂], features a tetragonally distorted octahedral structure with four O-coordinated acrylamide ligands in the equatorial plane and two chloride ions in the apical positions. researchgate.netresearchgate.net A pink ionic complex, hexakis(acrylamide)cobalt(II) tetrachlorocobaltate(II), [Co(AAm)₆][CoCl₄], consists of a cation with an octahedral array of six O-coordinated acrylamide ligands and a tetrahedral [CoCl₄]²⁻ anion. researchgate.netresearchgate.net
Sulfoxides: Dimethyl sulfoxide (DMSO) is a common O-donor ligand. Anhydrous CoCl₂ dissolves in DMSO to form a deep blue solution. homescience.net The reaction of anhydrous CoCl₂ with quinoline in DMSO can produce the complex salt [Co(DMSO)₆][CoCl₃(quinoline)]₂, which contains a hexa-coordinated [Co(DMSO)₆]²⁺ cation with an octahedral geometry and a tetrahedral [CoCl₃(quinoline)]⁻ anion. iucr.org
Carboxylates: Carboxylate ligands can bind to metal centers in various modes (monodentate, bidentate chelating, bidentate bridging), leading to mononuclear or polynuclear structures. Hydrothermal reactions of Co(II) salts with ligands like trans-cinnamic acid can produce layered compounds such as 2∞[Co(H₂O)₂(O₂CCHCHC₆H₅)₂], which form two-dimensional square-grid sheets. rsc.org In other cases, mononuclear octahedral species with bidentate chelating carboxylate groups are formed. researchgate.net
Table 2: Examples of CoCl₂ Complexes with O-Donor Ligands
| Ligand | Complex Formula | Coordination Geometry of Cobalt Center |
|---|---|---|
| Acrylamide | [Co{OC(NH₂)CH=CH₂}₄Cl₂] |
Distorted Octahedral researchgate.netresearchgate.net |
| Acrylamide | [Co{OC(NH₂)CH=CH₂}₆][CoCl₄] |
Cation: Octahedral; Anion: Tetrahedral researchgate.netresearchgate.net |
| Dimethyl Sulfoxide (DMSO) / Quinoline | [Co(DMSO)₆][CoCl₃(quinoline)]₂ |
Cation: Octahedral; Anion: Tetrahedral iucr.org |
| trans-Cinnamate | 2∞[Co(H₂O)₂(O₂CCHCHC₆H₅)₂] |
Octahedral (in a 2D sheet) rsc.org |
Schiff bases, which contain an imine or azomethine group (-C=N-), are versatile ligands that can be readily synthesized and modified. They often act as multidentate chelating agents, forming stable complexes with CoCl₂. The reaction of CoCl₂ with Schiff bases derived from the condensation of aldehydes or ketones with primary amines typically yields complexes where the ligand coordinates through both nitrogen and oxygen atoms. researchgate.netnih.govrevistabionatura.com For example, reacting CoCl₂·6H₂O with Schiff bases derived from iso-vanillin and hydrazides results in four-coordinate tetrahedral complexes with the general formula [Co(L)₂]Cl₂. nih.gov In other instances, octahedral complexes are formed, such as with a bidentate Schiff base derived from 2,2-diphenylethylamine (B1585070) and 1-oxypyridine-2-carbaldehyde, which produces [CoL₂Cl₂]. researchgate.net The resulting geometry is highly dependent on the steric and electronic properties of the specific Schiff base ligand used.
Mixed-ligand complexes contain two or more different types of ligands coordinated to the central Co(II) ion. These systems are of significant interest as they allow for the fine-tuning of the properties of the metal center. CoCl₂ is a common starting material for synthesizing such complexes, where chloride may be retained in the final structure or replaced. For instance, the reaction of CoCl₂ with the non-steroidal anti-inflammatory drug diclofenac (B195802) (a carboxylate) and N-donor ligands like 1,10-phenanthroline or pyridine results in mononuclear Co(II) complexes. rsc.org Similarly, cobalt(II) complexes with mixed hydrazone (N,O-donor) and o-vanillin (O-donor) ligands have been synthesized from a CoCl₂ precursor. orientjchem.org The introduction of different ligands, such as N-donors and O-donors, into the coordination sphere of cobalt allows for the creation of complexes with varied geometries, including octahedral and trigonal bipyramidal structures. mdpi.comd-nb.info
Schiff Base Ligands and Their Derivatives
Structural Elucidation of CoCl₂ Coordination Compounds
Determining the precise three-dimensional arrangement of atoms in CoCl₂ coordination compounds is crucial for understanding their chemical and physical properties. Single-crystal X-ray diffraction is the definitive method for this purpose.
The crystal structure of anhydrous CoCl₂ itself consists of layered sheets where each Co²⁺ ion is octahedrally coordinated to six Cl⁻ ions. materialsproject.org When forming complexes, the Co(II) center can adopt several preferred geometries, most commonly tetrahedral and octahedral, although five-coordinate geometries are also known.
Tetrahedral Geometry: This geometry is common for Co(II) with four ligands, especially with bulky ligands or when chloride ions are part of the coordination sphere. An example is [CoCl₂(C₅H₆N₂)₂], formed with 4-aminopyridine, which crystallizes as a tetrahedral complex. scite.ai The tetrahedral anion [CoCl₄]²⁻ is also a stable and frequently observed species, as seen in the ionic acrylamide complex [Co(AAm)₆][CoCl₄]. researchgate.netresearchgate.net
Octahedral Geometry: Six-coordinate octahedral geometry is also highly prevalent, particularly with chelating ligands like 1,10-phenanthroline or when solvent molecules like water are incorporated into the coordination sphere. The complex [Co(phen)₂(Cl)(H₂O)]Cl exhibits a distorted octahedral geometry. researchgate.net The distortion from ideal octahedral geometry is common and arises from the different steric and electronic requirements of the various ligands. Another example, [CoL₂Cl₂] (where L is a Schiff base), shows a Co(II) ion in a distorted octahedral environment with two nitrogen atoms, two oxygen atoms, and two axial chloride ligands. researchgate.net
Other Geometries: Five-coordinate complexes, adopting either trigonal bipyramidal or square pyramidal geometries, can also be formed. The reaction of CoCl₂ with tris(2-pyridylmethyl)amine can lead to the five-coordinate cation [(TPA)CoCl]⁺. rsc.org
The final structure is a delicate balance of factors including ligand field stabilization energy, steric hindrance between ligands, and crystal packing forces such as hydrogen bonding. scite.ai
Table 3: Summary of Geometries in CoCl₂ Coordination Compounds
| Coordination Number | Geometry | Example Complex |
|---|---|---|
| 4 | Tetrahedral | [CoCl₂(C₅H₆N₂)₂] scite.ai |
| 5 | Trigonal Bipyramidal / Square Pyramidal | [(TPA)CoCl]Cl rsc.org |
| 6 | Octahedral (often distorted) | [Co(phen)₂(Cl)(H₂O)]Cl researchgate.netrevistabionatura.com |
| 6 | Octahedral (polymeric) | [CoCl₂(C₃H₆N₄)]n oup.comacs.org |
Isomerism in CoCl₂ Complexes (Geometric and Optical)
Coordination complexes derived from cobalt(II) chloride exhibit both geometric and optical isomerism, depending on the nature of the coordinating ligands.
Geometric Isomerism: A common example is the complex ion dichloridobis(ethylenediamine)cobalt(III), [CoCl₂(en)₂]⁺, which is formed from a cobalt center, two chloride ions, and two bidentate ethylenediamine (en) ligands. quora.comdoubtnut.com This octahedral complex can exist as two geometric isomers: cis and trans. quora.comdoubtnut.comumass.edu In the cis isomer, the two chloride ligands are positioned adjacent to each other, at a 90-degree angle. umass.edu In the trans isomer, the chloride ligands are on opposite sides of the central cobalt ion, at a 180-degree angle. umass.edu These different spatial arrangements of ligands result in distinct physical and chemical properties for the two isomers. umass.edu
Optical Isomerism: The cis isomer of [CoCl₂(en)₂]⁺ is chiral, meaning it is non-superimposable on its mirror image. quora.comzigya.com This lack of a plane of symmetry gives rise to optical isomerism, with the two non-superimposable mirror images being enantiomers (dextro and levo forms). quora.comzigya.com The trans isomer, however, possesses a plane of symmetry and is therefore achiral and does not exhibit optical isomerism. doubtnut.com The presence of bidentate ligands like ethylenediamine is often a key factor in the formation of optically active octahedral complexes. shiksha.com
Influence of Ligand and Solvent on Coordination Environment
The coordination environment around the cobalt(II) ion in its complexes is highly sensitive to the nature of the ligands and the solvent system employed.
The identity of the ligand plays a crucial role in determining the coordination geometry. For instance, in the presence of water, cobalt(II) chloride forms the octahedral complex [Co(H₂O)₆]²⁺, which imparts a pink color to the solution. scienceready.com.aucolorado.edu However, upon the addition of a sufficient concentration of chloride ions, a tetrahedral complex, [CoCl₄]²⁻, is formed, which is characterized by its blue color. scienceready.com.aucolorado.eduuwaterloo.ca The change in coordination number from six to four is driven by the replacement of water ligands with chloride ligands. youtube.com
The solvent also exerts a significant influence. In non-coordinating solvents, an equilibrium between square-planar and tetrahedral geometries can be observed for certain cobalt(II) bis(chelates), with the position of the equilibrium being sensitive to steric and electronic effects of the ligands. researchgate.net Solvothermal reactions using different amide solvents (such as DMF, DEF, and DMA) in the synthesis of cobalt(II) coordination networks have demonstrated that the coordinating solvent molecule can directly influence the resulting framework structure and its properties. rsc.org For example, the use of different solvents can lead to variations in the coordination at the terminal cobalt ions in polynuclear clusters. rsc.org The steric bulk of ligands can also hinder the coordination of solvent molecules. mdpi.com
Thermodynamics of CoCl₂ Complexation
The formation of complexes involving cobalt(II) chloride is governed by thermodynamic principles, including the association constants and changes in enthalpy, entropy, and Gibbs free energy.
Association Parameters and Constants
The stability of a complex in solution is quantified by its association constant (Kₐ) or stability constant (β). A higher value indicates a more stable complex. For the reaction between the hexa-aqua cobalt(II) ion and chloride ions to form the tetrachlorocobaltate(II) ion, the equilibrium can be represented as:
[Co(H₂O)₆]²⁺(aq) + 4Cl⁻(aq) ⇌ [CoCl₄]²⁻(aq) + 6H₂O(l) youtube.com
The equilibrium constant for this reaction depends on the concentrations of the species involved. echemi.com Studies on the ion association of cobalt(II) chloride hexahydrate in aqueous solutions have shown that the association constant (Kₐ) increases with a rise in temperature. asianpubs.org The interaction between the cobalt ion and chloride ion is primarily coulombic. asianpubs.org The formation of various cobalt chloride complexes, such as CoCl⁺ and CoCl₃⁻, has been reported with their respective logarithmic stability constants (log K) being 0.22 and -3.02. echemi.com
Enthalpy, Entropy, and Gibbs Free Energy of Association
The thermodynamic parameters of enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°) provide insight into the spontaneity and energetic favorability of complexation reactions.
The reaction to form the [CoCl₄]²⁻ complex is endothermic, meaning the change in enthalpy (ΔH°) is positive. youtube.com This indicates that the reaction absorbs heat from the surroundings. The reaction also involves an increase in entropy (ΔS° is positive) because the number of moles of species increases from 5 to 7, leading to greater disorder. youtube.com
The spontaneity of the reaction is determined by the Gibbs free energy change (ΔG°), which is related to enthalpy and entropy by the equation: ΔG° = ΔH° - TΔS°. youtube.com Since both ΔH° and ΔS° are positive for the formation of [CoCl₄]²⁻, the spontaneity of the reaction is temperature-dependent. At higher temperatures, the TΔS° term becomes more significant, making ΔG° more negative and the forward reaction more spontaneous. youtube.com Conversely, at lower temperatures, the reverse reaction is favored. youtube.com
Calorimetric studies have been used to determine the enthalpy changes for the stepwise formation of cobalt(II)-chloro complexes in acetic acid. researchgate.net Spectrophotometric methods can also be employed to determine the thermodynamic parameters by measuring the equilibrium constant at different temperatures. researchgate.net
Ionic Equilibria in Mixed CoCl₂ Solutions
In solutions containing cobalt(II) chloride and other electrolytes, a complex set of ionic equilibria exists. The distribution of cobalt species is dependent on the concentrations of CoCl₂ and other ions, as well as the pH of the solution. researchgate.net
Cobalt(II) ions have a strong tendency to form various complexes with chloride ions, including CoCl⁺, CoCl₂, CoCl₃⁻, and CoCl₄²⁻. researchgate.netresearchgate.net The relative abundance of these species changes with the chloride ion concentration. researchgate.net As the chloride concentration increases, the mole fraction of Co²⁺ decreases, while the mole fractions of the chloro-complexes increase. researchgate.net
Chemical models that incorporate chemical equilibria, mass and charge balance equations, and activity coefficients are used to analyze these complex solutions. researchgate.netresearchgate.net These models can predict the distribution of cobalt species and the pH of mixed chloride solutions containing CoCl₂, HCl, and NaOH. researchgate.net The analysis of ionic equilibria is crucial for understanding and controlling processes such as solvent extraction of metals from chloride solutions. researchgate.net
Advanced Characterization and Spectroscopic Investigations of Cobalt Ii Chloride Systems
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing infrared and Raman techniques, serves as a powerful tool for probing the molecular structure of cobalt(II) chloride and its complexes. These methods are sensitive to the vibrations of chemical bonds, offering detailed information about the coordination environment of the cobalt ion and the nature of ligand-metal interactions.
Infrared (IR) and Mid-Infrared (MIR) spectroscopy are extensively used to study the vibrational modes of cobalt(II) chloride and its derivatives. ingentaconnect.comresearchgate.net The analysis of IR spectra allows for the identification of characteristic vibrational frequencies associated with the Co-Cl bond, as well as the bonds within the coordinating ligands. These studies are particularly informative for hydrated forms of cobalt chloride, such as CoCl₂·6H₂O, where the vibrational modes of the coordinated water molecules can be observed. uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iqresearchgate.net
The vibrational spectrum of a molecule is characterized by a set of fundamental vibrational bands. For cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), these bands have been assigned based on their symmetry. The molecule exhibits symmetric stretching (ν₁), antisymmetric stretching (ν₃), and bending (ν₂) modes. uobaghdad.edu.iqresearchgate.net The stretching bands are non-degenerate, while the bending band is doubly degenerate. uobaghdad.edu.iqresearchgate.net The activity of these modes in both IR and Raman spectroscopy points to the low symmetry of the molecule. uobaghdad.edu.iqresearchgate.net In addition to the Co-Cl vibrations, the spectra of hydrated cobalt chloride show bands corresponding to the rocking and wagging modes of the coordinated water molecules (OH₂). researchgate.netresearchgate.net
The fundamental vibrational bands for CoCl₂·6H₂O are centered at specific wavenumbers, as detailed in the table below.
Table 1. Assignment of Fundamental Vibrational Bands for CoCl₂·6H₂O
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3364 | O-H Stretching |
| 2410 | Vibrational Mode |
| 2386 | Vibrational Mode |
| 2091 | Vibrational Mode |
| 1616.35 | O-H Bending (Scissors) |
| 1375 | Vibrational Mode |
| 1340 | Vibrational Mode |
| 1115 | Vibrational Mode |
| 795 | OH₂ Rocking/Wagging |
| 685 | OH₂ Rocking/Wagging |
| 615 | M-Cl Stretching |
Data sourced from Baghdad Science Journal. uobaghdad.edu.iqresearchgate.net
The interaction between a ligand and the cobalt(II) metal center can be effectively studied by observing the shifts in the vibrational frequencies of the ligand or the metal-ligand bond upon complexation. For instance, in a series of tetrahedral complexes of the type [CoCl₂(R-an)₂], where R-an represents variously substituted anilines, the Co-N stretching frequencies show a general increase as the electron-donating capacity of the substituent on the aniline (B41778) ligand increases. tandfonline.com This indicates a strengthening of the cobalt-nitrogen bond. Conversely, the electronic effects of the aniline substituents have a negligible impact on the Co-Cl stretching frequencies, which remain in a relatively narrow range. tandfonline.com Similarly, studies on the complex formation between CoCl₂ and diethylsulfoxide (DESO) have revealed the coordination of the cobalt(II) ion to the oxygen atom of the sulfoxide (B87167) group, as evidenced by shifts in the S=O stretching band in the FT-IR spectrum. researchgate.net
Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for studying the vibrational modes of metal-ligand complexes. ias.ac.in In a study of a nanocrystalline complex formed between CoCl₂·6H₂O and 2-benzoyl pyridine (B92270), Raman spectroscopy confirmed the presence of each component in the final complex. ias.ac.in Analysis of the Raman active modes provided insights into the structural changes upon complexation, such as an increase in the C=O bond length in the ligand, which is consistent with its coordination to the cobalt ion. ias.ac.in
Infrared (IR) and Mid-Infrared (MIR) Spectroscopic Studies
Assignment of Fundamental Vibrational Bands
Electronic Spectroscopy
Electronic spectroscopy, particularly in the Ultraviolet-Visible (UV-Vis) range, is a cornerstone technique for characterizing cobalt(II) chloride complexes. The color of CoCl₂ solutions is a direct consequence of the d-d electronic transitions of the cobalt(II) ion, and the positions and intensities of the absorption bands are highly sensitive to the coordination geometry and the nature of the ligands. scispace.com
The UV-Vis spectrum of a cobalt(II) complex provides a fingerprint of its coordination environment. Octahedral Co(II) complexes, such as the pink [Co(H₂O)₆]²⁺ ion, typically exhibit a weak absorption band in the visible region around 500-525 nm. saudijournals.comdocbrown.info In contrast, tetrahedral Co(II) complexes, like the blue [CoCl₄]²⁻ ion, show much more intense absorption bands at longer wavelengths, generally between 600 and 700 nm. docbrown.infoinoe.roresearchgate.net This difference in intensity is a consequence of the Laporte selection rule, which is relaxed for the non-centrosymmetric tetrahedral geometry, making the d-d transitions more allowed. inoe.ro
The solvent plays a crucial role in determining the structure of the CoCl₂ complex in solution. In polar protic solvents like water and methanol (B129727), CoCl₂ typically forms pink, octahedral complexes. saudijournals.com In polar aprotic solvents such as acetone, dimethylformamide (DMF), and acetonitrile (B52724), blue, tetrahedral-like complexes are formed. saudijournals.cominoe.ro For example, in acetone, the spectrum is assigned to the [CoCl₂Ac₂] complex. inoe.ro The addition of excess chloride ions, for instance from LiCl, can lead to the stepwise formation of higher chloro-complexes like [CoCl₃Ac]⁻ and ultimately [CoCl₄]²⁻. inoe.ro
The following table summarizes the characteristic UV-Vis absorption bands for various cobalt(II) chloride complexes.
Table 2. UV-Vis Absorption Data for Selected Cobalt(II) Chloride Complexes
| Complex/System | Coordination Geometry | λmax (nm) | Solvent/Medium |
|---|---|---|---|
| [Co(H₂O)₆]²⁺ (from CoCl₂·6H₂O) | Octahedral | 512 | Aqueous |
| [CoCl₂Ac₂] | Tetrahedral-like | ~580 - 700 | Acetone |
| [CoCl₄]²⁻ | Tetrahedral | ~600 - 700 | Concentrated HCl |
| CoCl₂ in Methanol | Octahedral | ~520 - 525 | Methanol |
| CoCl₂ in DMF | Tetrahedral-like | 610, 670 | Dimethylformamide |
| CoCl₂ in DMSO | - | 619, 676 | Dimethylsulfoxide |
Data compiled from multiple sources. uobaghdad.edu.iqsaudijournals.cominoe.roroyalsocietypublishing.orgresearchgate.net
In addition to the d-d transitions, UV-Vis spectra can also show charge transfer bands. For instance, the spectrum of CoCl₂·6H₂O exhibits a band around 205.7 nm, which is attributed to an n→σ* electronic transition. uobaghdad.edu.iqresearchgate.net In complexes with organic ligands, ligand-to-metal charge transfer (LMCT) bands can also be observed. scispace.com
Analysis of Absorption Spectra in Various Solvents
Circular Dichroism (CD) Spectroscopy in CoCl₂ Systems
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their interactions. Since CoCl₂ itself is not chiral, its CD activity arises from the formation of complexes with chiral ligands. The d-d electronic transitions of the cobalt(II) ion can become optically active when perturbed by a chiral environment, giving rise to characteristic CD signals in the visible and near-infrared (NIR) regions. mdpi.com
This technique has been employed to investigate the coordination of Co(II) with chiral biomolecules and synthetic ligands. For example, studies on the interaction between CoCl₂ and the chiral polyether antibiotic monensic acid A in methanol have used CD spectroscopy to monitor the formation of complex species. mdpi.com The titration of the ligand with Co(II) ions results in the appearance of distinct CD spectra, with bands corresponding to the mono- and bis-ligand complexes, allowing for the determination of their stability constants. mdpi.com
In another application, exciton-coupled circular dichroism (ECCD) was used to probe the structure of CoCl₂ complexes with N,N-bis(arylmethyl)methionine derivatives. pace.edu The sign of the ECCD signal was found to be sensitive to the coordination mode of the ligand. A negative sign suggested that the carboxylate oxygen of the ligand was coordinated to the cobalt ion while the sulfur atom was not. pace.edu This demonstrates how CD spectroscopy can provide subtle structural information about metal complexes in solution.
Furthermore, Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, has also been used in systems involving CoCl₂. In one study, the addition of CoCl₂ was shown to dramatically enhance the VCD signals of a thiolate-protected gold nanocluster, indicating a strong interaction between the cobalt ion and the chiral cluster. rsc.org
Ultraviolet Spectrum of the CoCl₂ Radical
The CoCl₂ radical, a transient species, has been studied in the gas phase using laser excitation spectroscopy. The ultraviolet spectrum, specifically the 327 nm band system, was recorded for the radical formed in a free-jet expansion at a low rotational temperature of approximately 10 K. nih.govaip.org
The spectrum is characterized as being congested and subject to extensive perturbations. nih.govaip.org Despite these complexities, analysis of the vibrational and rotational structure has yielded significant structural information. A progression in the excited state symmetric stretching vibration (ν₁') was identified, with a wavenumber of 195.7 cm⁻¹. This represents a considerable decrease from the ground state symmetric stretching vibration (ν₁") of 358.1 cm⁻¹. nih.gov
The rotational analysis, though complicated by perturbations, allowed the confident assignment of the transition as a parallel Ω=7/2 - 7/2 transition, which is consistent with an inverted ⁴Δg ground electronic state. nih.gov From this analysis, the rotational constant for the Co³⁵Cl₂ isotopologue in the ground state was determined. This constant corresponds to a zero-point averaged Co-Cl bond length (r₀) of 2.0628 Å. nih.govaip.org
Table 3: Spectroscopic Constants for the CoCl₂ Radical
| Parameter | Value | Unit | Reference |
| Band System | 327 | nm | nih.govaip.org |
| Ground State Symmetry | ⁴Δg | - | nih.gov |
| Ground State Stretching Freq. (ν₁") | 358.1 | cm⁻¹ | nih.gov |
| Excited State Stretching Freq. (ν₁') | 195.7 | cm⁻¹ | nih.gov |
| Rotational Constant (B₀ for Co³⁵Cl₂) | 0.05665 | cm⁻¹ | nih.gov |
| Co-Cl Bond Length (r₀) | 2.0628 | Å | nih.govaip.org |
X-ray Diffraction (XRD) Analysis
Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ulisboa.pt This technique has been crucial for elucidating the exact molecular structures of cobalt(II) chloride and its various complexes and hydrates.
The crystal structures of two common hydrates, CoCl₂·6H₂O and CoCl₂·4H₂O, have been determined by SC-XRD. oup.com The hexahydrate, CoCl₂·6H₂O, crystallizes in the monoclinic space group C2/m. Its structure features an octahedral geometry around the cobalt ion, with four water molecules in the equatorial positions and two chloride ions in the axial positions, resulting in a trans-[CoCl₂(H₂O)₄] moiety. The remaining two water molecules are part of the crystal lattice. oup.com The tetrahydrate, CoCl₂·4H₂O, crystallizes in the monoclinic space group P2₁/a. In this case, the cobalt ion is also in a distorted octahedral environment, but the two chloride ions are located in adjacent, or cis, positions, forming a cis-[CoCl₂(H₂O)₄] complex. oup.com
SC-XRD has also been used to characterize CoCl₂ complexes with various organic ligands. The structure of dichlorobis(N,N'-diethylthiourea)cobalt(II), [CoCl₂(detu)₂], was found to have a distorted tetrahedral coordination geometry, with the cobalt ion bonded to two sulfur atoms from the diethylthiourea ligands and two chloride ions. researchgate.net Similarly, the complex CoCl₂(1-allylimidazole)₂ was shown to have a tetrahedral cobalt center coordinated to two nitrogen atoms from the imidazole (B134444) rings and two chloride anions. imamu.edu.sa
The table below provides crystallographic data for several CoCl₂ compounds determined by single crystal X-ray diffraction.
Table 4: Crystallographic Data for Selected Cobalt(II) Chloride Compounds
| Compound | Formula | Crystal System | Space Group | Coordination Geometry | Reference |
| Cobalt(II) Chloride Hexahydrate | CoCl₂·6H₂O | Monoclinic | C2/m | Octahedral (trans) | oup.com |
| Cobalt(II) Chloride Tetrahydrate | CoCl₂·4H₂O | Monoclinic | P2₁/a | Octahedral (cis) | oup.com |
| Dichlorobis(diethylthiourea)cobalt(II) | [CoCl₂(detu)₂] | Monoclinic | P2₁/c | Distorted Tetrahedral | researchgate.net |
| Dichlorobis(1-allylimidazole)cobalt(II) | CoCl₂(C₆H₈N₂)₂ | Orthorhombic | Pbca | Tetrahedral | imamu.edu.sa |
Powder X-ray Diffraction for Crystallinity and Lattice Dimension Analysis
Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials, providing insights into their phase purity, crystal structure, and lattice parameters. In the context of cobalt(II) chloride, PXRD is instrumental in identifying its various hydrated forms and in confirming the formation of new crystalline complexes.
The crystal structure of cobalt(II) chloride and its hydrates has been a subject of detailed investigation. For instance, the anhydrous form of CoCl₂ possesses a layered CdCl₂-type structure. The hydrated forms, which are more commonly encountered, exhibit distinct crystal structures. Research has established the lattice parameters for several of these hydrates. For example, CoCl₂·6H₂O is monoclinic with the space group C2/m. oup.com Another common hydrate, CoCl₂·2H₂O, also has a monoclinic structure. nist.govgovinfo.govnist.gov The tetrahydrate, CoCl₂·4H₂O, is also monoclinic, belonging to the space group P2₁/a. oup.com The precise lattice dimensions for these compounds have been determined through meticulous PXRD analysis. oup.comresearchgate.net
PXRD is not only used to characterize pure CoCl₂ hydrates but also to verify the synthesis of new cobalt complexes. When CoCl₂ reacts with other ligands, such as primary aromatic amines or glycine (B1666218), the resulting products can be analyzed by PXRD to confirm the formation of a new crystalline phase. ekb.egresearchgate.net The diffraction pattern of the product will be distinct from the patterns of the reactants (CoCl₂·6H₂O and the ligand), signifying the creation of a new coordination compound. researchgate.net For example, studies on the mechanochemical synthesis of cobalt-amine complexes have utilized PXRD to demonstrate the formation of new crystalline structures. researchgate.net Similarly, glycine-cobalt chloride crystals have been shown to exhibit different crystal structures depending on the molar concentration of CoCl₂, transitioning from a monoclinic to a tetragonal system as the concentration increases. ekb.eg
The crystallinity of materials derived from CoCl₂ can also be assessed using PXRD. For instance, in the synthesis of composites using CoCl₂ eutectics, the resulting materials' PXRD patterns can reveal the degree of structural order. rsc.org Broadened peaks in the diffraction pattern typically indicate a lower degree of crystallinity or the presence of very small crystallites. rsc.org Furthermore, temperature-dependent PXRD studies can be employed to investigate the thermal stability and potential phase transitions of CoCl₂-based materials. ethz.ch
Table 1: Crystallographic Data for Cobalt(II) Chloride Hydrates
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| CoCl₂·6H₂O | Monoclinic | C2/m | 10.380 | 7.048 | 6.626 | 122.01 | oup.com |
| CoCl₂·4H₂O | Monoclinic | P2₁/a | 11.548 | 9.342 | 6.056 | 110.79 | oup.com |
| CoCl₂·2H₂O | Monoclinic | - | - | - | - | - | nist.govgovinfo.govnist.gov |
X-ray Diffraction Techniques for Solution Structure Analysis
While PXRD is invaluable for solid-state characterization, X-ray diffraction (XRD) techniques can also be applied to liquids and solutions to elucidate the structure and coordination of dissolved species. For cobalt(II) chloride solutions, XRD studies have been crucial in determining the nature of the coordination complexes that exist in both aqueous and non-aqueous environments.
X-ray diffraction has also been employed to study the structure of molten CoCl₂. tandfonline.com In the molten state, the local coordination environment around the cobalt ion is significantly different from that in dilute aqueous solutions. Analysis of the radial distribution function obtained from XRD data on molten CoCl₂ has confirmed the existence of a tetrahedral CoCl₄ unit, with a Co-Cl distance of approximately 2.39 Å and a coordination number of about 3.9 for cobalt. tandfonline.com
Furthermore, XRD has been used to investigate the structure of CoCl₂ in non-aqueous solvents like methanol and ethanol (B145695). uniroma1.itnasa.gov These studies provide insights into the relative coordinating abilities of the solvent molecules versus the chloride ions. uniroma1.itnasa.gov For instance, in methanolic and ethanolic solutions, the chloride anion is more likely to enter the first coordination sphere of the Co²⁺ ion, forming contact ion pairs. uniroma1.it In methanol, the dominant species has been identified as the octahedral [CoCl(MeOH)₅]⁺ complex, with a Co-Cl distance of 2.34(2) Å. uniroma1.it In ethanol, the situation is more complex, with evidence suggesting an equilibrium between different four-coordinate cobalt-chloro species. uniroma1.it
Electrochemical Studies
Cyclic Voltammetry of CoCl₂ in Aqueous and Non-Aqueous Solutions
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical species. For cobalt(II) chloride, CV provides valuable information on its oxidation and reduction processes in various media, as well as on the stability of complexes it forms.
In aqueous solutions, the cyclic voltammetry of CoCl₂ reveals its redox chemistry at an electrode surface. research-nexus.netajchem-a.comijche.comajchem-a.com Studies using a glassy carbon electrode and a supporting electrolyte like KCl have been conducted to measure the electrochemical responses of CoCl₂ at different concentrations. research-nexus.netajchem-a.com The voltammograms typically show cathodic and anodic peaks corresponding to the reduction of Co(II) and the oxidation of the deposited cobalt, respectively. The redox processes can be influenced by the presence of other species in the solution. For instance, the interaction of CoCl₂ with ligands such as ceftriaxone (B1232239) disodium (B8443419) salt or L-carrageenan has been investigated using CV. research-nexus.netijche.comijche.com The formation of complexes with these ligands leads to shifts in the peak potentials, and analysis of these shifts allows for the determination of the stability constants of the formed complexes. research-nexus.netajchem-a.comijche.com The scan rate dependence of the peak currents can also be analyzed to understand the kinetics of the electrode processes. research-nexus.netajchem-a.com
The electrochemical behavior of CoCl₂ has also been extensively studied in non-aqueous solutions, particularly in deep eutectic solvents (DES) and organic solvents like ethylene (B1197577) glycol. researchgate.netresearchgate.netpolimi.it In these media, CoCl₂ can be electrodeposited with high cathodic efficiencies. researchgate.net Cyclic voltammetry studies in ethylene glycol-based solutions have shown that cobalt can be deposited through a one-step, two-electron reduction process. researchgate.net The presence of a supporting electrolyte, such as NaCl, can influence the electrodeposition process. researchgate.net The diffusion coefficient of the cobalt species in these non-aqueous solvents can be estimated from the CV data at various scan rates. researchgate.net The electrochemical behavior in these systems is often found to be irreversible. researchgate.net The nature of the cobalt salt and the composition of the non-aqueous solvent mixture can significantly affect the redox potentials and the efficiency of cobalt recovery. researchgate.net
Table 2: Summary of Cyclic Voltammetry Findings for CoCl₂ Systems
| Solvent System | Electrode | Key Findings | Reference |
| Aqueous (with Ceftriaxone) | Glassy Carbon | Formation of Co(II)-Ceftriaxone complexes, determination of stability constants. | research-nexus.netajchem-a.comajchem-a.com |
| Aqueous (with L-Carrageenan) | Glassy Carbon | Two oxidation and two reduction peaks observed, interaction with the polymer studied. | ijche.comijche.com |
| Ethylene Glycol | Glassy Carbon | One-step, two-electron reduction of Co(II), high cathodic efficiency. | researchgate.net |
| Ethylene Glycol-based DES | Platinum | Irreversible reduction process, diffusion coefficient of Co species estimated. | researchgate.net |
Electrodeposition Kinetics of Cobalt Nanowires from Chloride Baths
The electrodeposition of cobalt nanowires from chloride-containing baths is a widely studied process for fabricating one-dimensional nanostructures with interesting magnetic and electronic properties. The kinetics of this process, which governs the growth, morphology, and crystal structure of the nanowires, is a critical area of investigation.
Cobalt nanowires are typically grown by electrodepositing cobalt into the pores of a template, such as an anodic aluminum oxide (AAO) membrane. d-nb.infoudp.clnih.govsemanticscholar.orgmdpi.com The electrolyte bath often contains CoCl₂ or a mixture of cobalt salts including CoCl₂. udp.clmdpi.comresearchgate.net The presence of chloride ions in the bath has been shown to influence the structural properties of the resulting nanowires, often improving their crystallinity. udp.clnih.gov The kinetics of electrodeposition are controlled by various parameters, including the applied potential (or current density), the pH of the bath, and the temperature. udp.clnih.govnih.gov
The applied potential has a direct impact on the growth rate and the crystallographic orientation of the nanowires. udp.clsemanticscholar.org At different potentials, the preferential growth along certain crystallographic planes can be controlled. udp.cl For instance, at a pH of 4, the electrodeposition potential can modulate whether the cobalt nanowires grow with a face-centered cubic (fcc) or hexagonal close-packed (hcp) structure. udp.clnih.gov The kinetics of the early stages of deposition, specifically the nucleation process, can be studied by analyzing chronoamperometric curves (current vs. time transients). mdpi.com Models based on nucleation and diffusion-controlled growth are used to derive kinetic parameters such as the nucleation frequency and the density of active sites. researchgate.net
The pH of the electrolytic bath is another crucial factor influencing the deposition kinetics and the final structure of the nanowires. udp.clnih.gov The pH affects the hydrogen evolution reaction, which is a competing process during cobalt deposition in acidic solutions. mdpi.com The codeposition of hydrogen can influence the phase and microstructure of the electrodeposited cobalt. mdpi.com Studies have shown that the pH can determine whether the nanowires exhibit an fcc or hcp crystal structure. udp.clnih.gov
Analytical Methodologies for Cobalt(II) Chloride
Spectrophotometric Determination of Cobalt Concentrations
Spectrophotometry is a widely used, simple, and sensitive analytical technique for the determination of trace amounts of metal ions, including cobalt(II). The method is based on the formation of a colored complex between the metal ion and a chromogenic reagent, followed by the measurement of the absorbance of the complex at a specific wavelength. A variety of reagents have been developed for the spectrophotometric determination of cobalt from CoCl₂ and other cobalt sources.
The fundamental principle involves the reaction of Co(II) with a specific organic ligand to form a stable complex that absorbs light in the visible or ultraviolet region of the electromagnetic spectrum. asianpubs.orgacademicjournals.orgnih.govthaiscience.infohumanjournals.comlacc-terryb.comscispace.com The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the cobalt complex, a relationship described by the Beer-Lambert law. nih.govsapub.org This allows for the quantitative determination of cobalt by comparing the absorbance of a sample solution to that of a series of standard solutions of known cobalt concentrations. asianpubs.orgsapub.org
A wide range of chromogenic reagents have been employed for this purpose, each with its own optimal conditions (e.g., pH, solvent) and analytical performance characteristics. Examples of such reagents include 4-salicylideneamino-3-mercapto-6-methyl-1,2,4-triazine(4H)-5-one (SMMT), asianpubs.org vanillilfluorone in the presence of a surfactant, nih.gov 3-(2-thiazolylazo)-2,6-diaminopyridine (TADAP), thaiscience.info and [2-(4-methoxyphenyl) azo (4, 5-dipheny imidazole)] (MPAI). humanjournals.com The choice of reagent depends on factors such as sensitivity, selectivity, and the nature of the sample matrix. The formation of the cobalt complex is often pH-dependent, and a buffer solution is typically used to maintain the optimal pH for maximum color development and stability. asianpubs.orgthaiscience.infohumanjournals.com
The analytical performance of a spectrophotometric method is characterized by several parameters. The molar absorptivity (ε) is a measure of how strongly the complex absorbs light at a given wavelength and is an indicator of the method's sensitivity. asianpubs.orgnih.govhumanjournals.comsapub.org Sandell's sensitivity, which is the concentration of the analyte that gives an absorbance of 0.001 in a 1 cm cell, is another measure of sensitivity. asianpubs.orghumanjournals.com The linear range over which Beer's law is obeyed, as well as the limits of detection (LOD) and quantification (LOQ), are also important figures of merit. humanjournals.comtandfonline.com The stoichiometry of the metal-ligand complex, often determined by methods like the Job's method of continuous variation or the mole ratio method, provides insight into the nature of the colored species. asianpubs.orgnih.govhumanjournals.com
Table 3: Comparison of Spectrophotometric Methods for Cobalt(II) Determination
| Chromogenic Reagent | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linear Range (µg/mL or ppm) | Reference |
| 4-salicylideneamino-3-mercapto-6-methyl-1,2,4-triazine(4H)-5-one (SMMT) | 400 | 4.612 x 10² | Up to 32 ppm | asianpubs.org |
| Vanillilfluorone (with Zephiramine) | 575 | 1.35 x 10⁵ | 0.024 - 0.470 | nih.gov |
| 3-(2-thiazolylazo)-2,6-diaminopyridine (TADAP) | 598 | 1.52 x 10⁴ | 2.0 x 10⁻⁶ - 1.2 x 10⁻⁵ M | thaiscience.info |
| [2-(4-methoxyphenyl) azo (4, 5-dipheny imidazole)] (MPAI) | 491 | 0.2703 x 10⁴ | 3.00 - 50.00 | humanjournals.com |
| 2,6-Dithiolphenol derivatives | 540-560 | (2.56-3.15) x 10⁴ | 0.05 - 3.2 | sapub.org |
Atomic Absorption Spectrometry (AAS) and X-ray Fluorescence (XRF) for Catalyst Analysis
The analysis of catalysts is critical for developing new catalytic processes and for monitoring and optimizing existing ones. Atomic Absorption Spectrometry (AAS) and X-ray Fluorescence (XRF) are two instrumental techniques widely employed for the elemental analysis of catalyst materials, including those containing cobalt.
Atomic Absorption Spectrometry (AAS) is a highly sensitive method for determining the concentration of specific metal elements, such as cobalt, in catalyst samples. The technique is based on the principle that atoms absorb light at specific wavelengths. A sample is typically atomized, for instance by a flame or a graphite (B72142) furnace, and a beam of light corresponding to the element of interest is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of the element.
Flame AAS has been successfully used for the determination of platinum and rhodium in cobalt oxide (Co₃O₄) catalysts. rsc.org In one procedure, the catalyst samples are first reduced in a hydrogen stream and then dissolved in aqua regia before analysis. rsc.org For determining trace amounts of cobalt, Graphite Furnace Atomic Absorption Spectrometry (GFAAS) offers excellent sensitivity and requires only small sample volumes. nih.gov Methods have been developed to determine cobalt(II) after preconcentration steps, achieving detection limits in the nanogram per milliliter (ng/mL) range. nih.govasianpubs.org For example, a method involving preconcentration onto a modified analcime column reported a detection limit of 8 ng/mL and a linear calibration curve in the range of 0.02–3.8 μg/mL in the final solution. asianpubs.org
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. malvernpanalytical.com When a sample is irradiated with high-energy X-rays, atoms in the sample emit characteristic "secondary" (or fluorescent) X-rays. Each element has a unique set of fluorescent X-ray energies, allowing for qualitative and quantitative analysis. XRF is valued in catalyst research for its high precision and reproducibility. malvernpanalytical.com It is used to analyze the elemental composition of a wide array of catalysts, such as the platinum group metals in catalytic converters and the silicon/aluminum ratio in zeolites. malvernpanalytical.com
In the context of cobalt-based catalysts, XRF can be combined with other X-ray techniques like X-ray diffraction (XRD) and X-ray absorption near-edge spectroscopy (XANES) in a computed tomography (CT) approach. nih.gov This multimodal imaging allows for the extraction of local chemical and physical state information from within intact catalyst particles, providing insights into phase evolution during catalyst activation. nih.govresearchgate.net A significant challenge in XRF analysis of cobalt is the spectral interference from iron, as the Kβ energy line of iron overlaps with the Kα energy line of cobalt. researchgate.net This can lead to inaccurate measurements of cobalt concentration, especially when iron is present in high concentrations. researchgate.net To overcome this, specific sample preparation procedures, such as liquid-liquid microextraction to remove iron, have been developed to allow for accurate cobalt quantification by Total Reflection X-ray Fluorescence (TXRF). researchgate.net
Table 1: Selected AAS and XRF Applications for Cobalt-Containing Catalyst Analysis
Conductometric Measurements for Solution Properties
Conductometric measurements are a fundamental electrochemical method used to investigate the properties of electrolyte solutions, such as those of cobalt(II) chloride. The technique involves measuring the electrical conductivity of a solution, which is dependent on the concentration, mobility, and charge of the ions present. These measurements provide valuable insights into ion-ion and ion-solvent interactions, the formation of complex ions, and transport properties like diffusion coefficients.
Studies on aqueous solutions of cobalt(II) chloride have utilized conductometric techniques to determine differential diffusion coefficients. uc.ptresearchgate.net In one such study, an open-ended capillary cell was used to measure the change in resistance of the solution over time as diffusion occurred between solutions of slightly different concentrations. uc.ptresearchgate.net This method allowed for the determination of diffusion coefficients for CoCl₂ at 298.15 K across a concentration range of 8 × 10⁻³ mol dm⁻³ to 3 × 10⁻¹ mol dm⁻³. uc.pt The experimental results were compared with theoretical models like the Onsager-Fuoss and Gordon models. uc.pt Deviations from these models, particularly at concentrations above 0.08 mol dm⁻³, suggest the formation of complex ions between Co²⁺ and Cl⁻, which are not accounted for in the theoretical frameworks. uc.pt
Conductometric titrations in non-aqueous solvents like formic acid have been used to study the formation and stoichiometry of cobalt(II) halide complexes. bme.hu When a chloride ion solution is added to a pink solution of cobalt(II) perchlorate (B79767) in formic acid, the solution turns deep blue, indicating the formation of chloro-complexes of cobalt, such as [CoCl]⁺, CoCl₂, and [CoCl₃]⁻. bme.hu The changes in conductivity as the titrant is added can reveal the stoichiometry of the complexes formed. bme.hu
More recent research has focused on the conductometric behavior of nano cobalt chloride in mixed solvents (e.g., DMF-H₂O) and in the presence of organic ligands. sciforum.net Such studies calculate thermodynamic parameters of association, including association constants, enthalpies, and entropies, from conductivity data measured at various temperatures. sciforum.net The findings indicate that nano cobalt chloride behaves as a strong electrolyte, and the addition of Schiff base ligands increases the interactions between cobalt species, as evidenced by a decrease in the degree of dissociation. sciforum.net
Table 2: Diffusion Coefficients of Aqueous Cobalt(II) Chloride at 298.15 K
Data sourced from reference uc.pt.
Ion-Selective Electrode Development for Thiocyanate (B1210189) Detection in CoCl₂ Solutions
Ion-Selective Electrodes (ISEs) are potentiometric sensors that respond selectively to the activity of a specific ion in a solution. The development of ISEs for thiocyanate (SCN⁻) detection is an active area of research, with applications in environmental monitoring and clinical analysis. Cobalt(II) chloride plays a crucial role in enhancing the performance of certain types of thiocyanate ISEs.
The principle behind this enhancement lies in complex formation. The selectivity of an ISE is often determined by how well the target ion is extracted into the electrode's membrane phase. For thiocyanate, a high selectivity can be achieved with a Co(SCN)₄²⁻-selective electrode. researchgate.net The introduction of a high background concentration of cobalt(II) chloride (e.g., 3.5 M) into the sample solution can enhance the selectivity towards SCN⁻ by several orders of magnitude. researchgate.netresearchgate.net This is because the added CoCl₂ helps to bind any cobalt that might be released from the electrode membrane, forming stable thiocyanate complexes in the aqueous phase, which influences the phase-boundary potential. researchgate.net The high selectivity is attributed to the formation of more easily extractable complexes between cobalt and thiocyanate compared to those formed with interfering anions. researchgate.net
Various ionophores, which are ion-carrying compounds within the ISE membrane, have been investigated for thiocyanate-selective electrodes. These include cobalt(II) and cobalt(III) complexes with ligands such as Schiff bases and porphyrins. researchgate.net A highly selective PVC membrane electrode using a cobalt-Schiff base complex as the ionophore has been reported. researchgate.net This sensor demonstrated a wide Nernstian linear response to thiocyanate from 1.0 x 10⁻⁶ to 1.0 x 10⁻¹ M, a very low detection limit of 8.0 x 10⁻⁷ M, and a rapid response time of less than 5 seconds. researchgate.net Such electrodes have been successfully used for determining thiocyanate in samples like saliva and wastewater. researchgate.net
Table 3: Performance Characteristics of a Thiocyanate-Selective Electrode
Performance characteristics based on a reported cobalt-Schiff base complex ISE.
Catalytic Applications of Cobalt Ii Chloride in Chemical Transformations
Hydrogen Generation via NaBH₄ Hydrolysis
The catalytic hydrolysis of sodium borohydride (B1222165) (NaBH₄) is a promising method for on-demand hydrogen production, and cobalt(II) chloride has been identified as a highly effective and economical catalyst for this process.
Cobalt(II) chloride is recognized as one of the most reactive and favored non-noble metal catalysts for expediting the hydrolysis of NaBH₄. bas.bgresearchgate.net In aqueous solutions, CoCl₂ reacts with NaBH₄ to form cobalt boride (CoₓB), which is the catalytically active species responsible for the rapid generation of hydrogen. bas.bg The in-situ formation of these active cobalt catalysts from CoCl₂ precursors is a key factor in their high performance. researchgate.net
The catalytic activity can be exceptionally high, with studies reporting the formation of ultra-fine Co-B nanoparticles (around 10 nm in size) that exhibit super activity for hydrogen generation, achieving rates as high as 26 L min⁻¹ g⁻¹ at 30°C. capes.gov.brresearchgate.net Compared to other non-noble metal catalysts like those based on nickel, cobalt-based catalysts derived from CoCl₂ generally report maximum hydrogen generation. bas.bg The efficiency of the process is influenced by preparation conditions such as the pH of the NaBH₄ solution and the method of mixing the precursors. capes.gov.brresearchgate.net
To enhance the activity, stability, and reusability of CoCl₂-based catalysts, various support materials are employed. These supports provide a high surface area for catalyst dispersion and can prevent the agglomeration of active particles. Among the supports investigated, γ-alumina (γ-Al₂O₃) and diatomite have shown great promise. repec.org
Supported CoCl₂ catalysts on both γ-Al₂O₃ and diatomite demonstrate remarkable stability, capable of functioning uninterruptedly for extended periods, with some experiments lasting up to 3000 minutes without the supports breaking up. repec.orgresearchgate.net Such catalysts can facilitate a slow and continuous release of hydrogen. repec.org The addition of alumina (B75360) nanoparticles to a NaBH₄/CoCl₂ system has been shown to accelerate the hydrogen generation rate (HGR), attributed to the high reactivity and surface area of the nanoparticles. bas.bgresearchgate.netresearchgate.net Characterization using X-ray fluorescence (XRF) and Atomic Absorption Spectrometry (AAS) has confirmed that CoCl₂ can be permanently and homogeneously distributed on the surface of these supports. repec.org Other materials like activated carbon have also been successfully used as supports, enabling the catalyst to perform for thousands of cycles. hitit.edu.tr
Kinetic studies of the CoCl₂-catalyzed hydrolysis of NaBH₄ reveal that the reaction order and activation energy can vary depending on the reaction conditions and the specific catalyst formulation. Several studies have shown that the hydrolysis reaction follows first-order kinetics with respect to the NaBH₄ concentration. bas.bgresearchgate.netrepec.org The reaction rate is also significantly influenced by temperature, with higher temperatures leading to increased hydrogen generation rates. bas.bgresearchgate.net
However, other investigations have found that the reaction kinetics can shift. For CoCl₂ supported on diatomite or γ-Al₂O₃, the reaction fits zero-order kinetics at low temperatures and transitions to first-order kinetics at higher temperatures. repec.org The activation energy (Ea), a measure of the minimum energy required for the reaction to occur, has been reported across a range of values, reflecting the differences in catalyst systems (unsupported, supported, different supports).
Table 1: Activation Energies for CoCl₂-Catalyzed NaBH₄ Hydrolysis An interactive table detailing the activation energies reported in various studies for the CoCl₂-catalyzed hydrolysis of sodium borohydride under different conditions and with various supports.
| Catalyst System | Reaction Order | Activation Energy (Ea) | Source(s) |
| NaBH₄/CoCl₂/H₂O | First-order | 37.931 kJ/mol | bas.bgresearchgate.net |
| CoCl₂ on Diatomite/γ-Al₂O₃ (Low Temp.) | Zero-order | 132 kJ/mol | repec.org |
| CoCl₂ on Diatomite/γ-Al₂O₃ (High Temp.) | First-order | 78 kJ/mol | repec.org |
| PAN/CoCl₂/CNTs Composite | First-order | 52.857 kJ/mol | repec.org |
| CoCl₂ on Activated Carbon | Zero-order | 48 kJ/mol | hitit.edu.tr |
Influence of Supports (e.g., γ-Al2O3, Diatomite) on Catalytic Activity and Stability
Organic Reactions Catalyzed by CoCl₂
Cobalt(II) chloride is an important precursor for catalysts in various organic transformations, particularly in the hydrosilylation of unsaturated carbon-carbon bonds. These cobalt-based systems are emerging as sustainable and economical alternatives to catalysts based on precious metals like platinum. researchgate.netmdpi.comacs.org
Catalyst systems derived from CoCl₂ are effective in the hydrosilylation of olefins, which involves the addition of a silicon-hydride bond across a C=C double bond. mdpi.com Typically, a CoCl₂ salt is combined with a carefully designed organic ligand to form a precatalyst complex. researchgate.netacs.org This complex is then activated, often by a reducing agent, to generate the active catalytic species. mdpi.com These cobalt catalysts have shown high activity for the hydrosilylation of various olefins, including both aryl- and alkyl-substituted alkenes. researchgate.net The choice of ligand and activator is crucial for controlling the catalyst's performance and selectivity. researchgate.net
A significant advancement in CoCl₂-catalyzed hydrosilylation is the ability to control the regioselectivity of the reaction by modifying the ligand structure. This "ligand-controlled regiodivergence" allows for the selective formation of different constitutional isomers from the same starting materials. researchgate.netrsc.org
For example, in the hydrosilylation of isoprene, a cobalt catalyst bearing a less sterically hindered bidentate ligand selectively produces the 4,1-hydrosilylation product (an allylsilane). rsc.org By simply switching to a bulkier ligand, the reaction pathway is diverted to favor the 2,1-addition product, a feat achieved for the first time with this class of catalyst. rsc.org Similarly, in the hydrosilylation of other alkenes, subtle changes to the ligand, such as replacing an ethyl group with a slightly larger isopropyl group on a bisiminopyridine (BIP) ligand, can completely switch the selectivity between the anti-Markovnikov and Markovnikov addition products with excellent control. researchgate.net This modular approach provides a powerful tool for synthesizing structurally diverse organosilanes with high precision. rsc.org
Ligand-Controlled Regiodivergent Hydrosilylation
Oxidative Depolymerization (e.g., Lignin)
Lignin (B12514952), a major component of lignocellulosic biomass, is an abundant and renewable source of aromatic chemicals. scispace.comfrontiersin.org However, its complex and robust structure makes it resistant to degradation. scispace.com Catalytic oxidative depolymerization is a promising strategy to break down lignin into valuable, smaller aromatic compounds. lu.se Among various transition metal catalysts screened for this purpose, CoCl2 has proven to be one of the most effective. scispace.comfrontiersin.orgresearchgate.net
In a typical process, lignin is treated with an oxidizing agent, such as hydrogen peroxide (H2O2), in the presence of a CoCl2 catalyst. scispace.comfrontiersin.org The reaction is often conducted in a suitable solvent system, such as an aqueous ionic liquid, which aids in dissolving the lignin. scispace.comfrontiersin.org The CoCl2 catalyst facilitates the breakdown of the complex lignin polymer, cleaving the ether and carbon-carbon linkages that hold the monomeric units together. acs.org This process yields a mixture of valuable aromatic compounds. scispace.comfrontiersin.org
Studies have shown that when Kraft lignin is depolymerized using CoCl2 and H2O2, the main degradation products include guaiacol (B22219), syringol, vanillin, acetovanillone, and homovanillic acid. scispace.comfrontiersin.orgresearchgate.netfrontiersin.org The use of a CoCl2 catalyst leads to a significant reduction in the weight-average molecular weight (Mw) of the lignin, confirming its depolymerization. scispace.comfrontiersin.orgresearchgate.net For instance, the Mw of lignin was reduced to 1,202 g/mol after oxidation with a CoCl2 catalyst, a substantial decrease from the original Kraft lignin. scispace.comfrontiersin.org
The concentration, or loading, of the CoCl2 catalyst is a critical parameter that significantly influences the efficiency and product yield of lignin depolymerization. Research has shown that increasing the catalyst loading does not always lead to a linear increase in product yield. mdpi.com There is often an optimal catalyst concentration beyond which the yield of desired products may plateau or even decrease.
For example, in the oxidative depolymerization of hardwood kraft lignin, it was observed that increasing the loading of cobalt(II) catalysts did not necessarily increase the yield of aldehydes, possibly due to the subsequent oxidation of the reaction products. mdpi.com A central composite design used to optimize reaction parameters for alkaline lignin depolymerization revealed a complex relationship between catalyst loading, H2O2 concentration, and temperature. scispace.comfrontiersin.orgresearchgate.net
Surface response plots from these optimization studies illustrate that the concentration of products like guaiacol is dependent on an ideal balance of catalyst loading and H2O2 concentration. researchgate.net This suggests that an excessive amount of catalyst might promote undesired side reactions or over-oxidation of the valuable monomeric products into less useful compounds like CO2. uwaterloo.ca Therefore, optimizing the CoCl2 catalyst loading is essential for maximizing the yield of high-value aromatic chemicals from lignin.
Table 2: Effect of CoCl2 on Lignin Depolymerization
| Lignin Type | Oxidant | Key Products | Effect of CoCl2 | Reference |
| Alkaline Lignin | H2O2 | Guaiacol, syringol, vanillin, acetovanillone, homovanillic acid | Effective catalyst for degradation; reduces average molecular weight to 1,202 g/mol . | scispace.comfrontiersin.orgresearchgate.net |
| Hardwood Kraft Lignin | O2 | Aromatic aldehydes (e.g., vanillin) | Increasing catalyst loading did not proportionally increase aldehyde yields, suggesting over-oxidation. | mdpi.com |
| Ethanol (B145695) Organosolv Lignin | O2 | - | Co(acac)3 (a related cobalt source) with N-hydroxyphthalimide selectively oxidized the α-position of the β-O-4 linkage, facilitating cleavage. | acs.org |
Catalytic Potential in General Oxidation Reactions
The catalytic activity of CoCl2 is not limited to lignin depolymerization; it extends to a wide array of general oxidation reactions in organic synthesis. ceramic-glazes.com It is particularly effective in catalyzing oxidations using hydrogen peroxide (H2O2) as the oxidant. colorado.eduresearchgate.net
A classic demonstration of CoCl2's catalytic power is the oxidation of tartrate ions by H2O2. uwaterloo.cacolorado.edursc.org This reaction proceeds very slowly at room temperature but is vigorously accelerated upon the addition of a CoCl2 solution. colorado.eduindiana.edu The mechanism involves the oxidation of the pink hydrated cobalt(II) ions, [Co(H2O)6]2+, to a green cobalt(III) species, which forms an activated complex with the tartrate. uwaterloo.caflinnsci.com This complex facilitates the oxidation of the tartrate, after which the cobalt is reduced back to its Co(II) state, regenerating the catalyst. uwaterloo.carsc.org The visible color change from pink to green and back to pink clearly illustrates the catalyst's participation in and regeneration from the reaction cycle. colorado.eduindiana.edu
CoCl2 also catalyzes the oxidation of alcohols to corresponding carboxylic acids or ketones. researchgate.net For instance, CoCl2 supported on an ionic liquid has been used to convert various aliphatic and aromatic alcohols to acids with H2O2 as a green oxidant under mild conditions. researchgate.net Similarly, it has been employed as a co-catalyst with N-hydroxyphthalimide for the solvent-free oxidation of ethylbenzene. mdpi.com These examples underscore the broad potential of CoCl2 as an accessible and efficient oxidation catalyst. ceramic-glazes.com
Heterogeneous and Homogeneous Catalysis with CoCl2
CoCl2 can function as a catalyst in both homogeneous and heterogeneous systems, a versatility that enhances its applicability in different industrial and chemical processes.
In homogeneous catalysis , the catalyst is in the same phase as the reactants. purdue.edu When CoCl2 is dissolved in the reaction solvent, it acts as a homogeneous catalyst. uwaterloo.ca The catalytic oxidation of tartrate by H2O2 in an aqueous solution is a prime example, where the dissolved cobalt ions interact directly with the reactants in the liquid phase. uwaterloo.capurdue.edu This setup often allows for high activity and selectivity under mild conditions because the active catalytic sites are readily accessible. rsc.org However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture for recovery and reuse.
In heterogeneous catalysis , the catalyst exists in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. purdue.edu To use CoCl2 as a heterogeneous catalyst, it is often immobilized on a solid support. hitit.edu.trrepec.org Materials like activated carbon, zeolites, diatomite, and silica (B1680970) have been used as supports. mdpi.comhitit.edu.trrepec.orggychbjb.com For example, CoCl2 supported on activated carbon has been developed for the dehydrogenation of sodium borohydride (NaBH4), showing excellent stability and potential for long-term, continuous hydrogen release. hitit.edu.trgazi.edu.tr Similarly, CoCl2 supported on 5A-zeolite has been used for the oxidation of p-xylene. gychbjb.com The primary advantage of heterogeneous catalysis is the ease of separating the catalyst from the reaction products, which simplifies purification and allows for catalyst recycling, making the process more economical and environmentally friendly. nih.gov
Cobalt Ii Chloride in Advanced Materials Science and Engineering
Crystal Growth and Characterization of CoCl₂-Containing Materials
The synthesis of high-quality single crystals is fundamental for investigating the intrinsic properties of materials and for their application in various technologies. Cobalt(II) chloride and its complexes are amenable to several crystal growth techniques, enabling the production of materials with tailored characteristics.
The slow evaporation technique is a widely employed method for growing single crystals of CoCl₂-containing compounds from a saturated solution at a constant temperature. ijcrcps.comresearchgate.net This method's simplicity and effectiveness make it suitable for a range of materials, including semi-organic nonlinear optical (NLO) crystals. For instance, single crystals of bisthiourea cobalt chloride (BTCC) have been successfully grown using this technique at ambient temperature from a saturated aqueous solution. ijcrcps.com Similarly, L-Alanine doped urea (B33335) cobalt chloride crystals are synthesized by dissolving urea and cobalt chloride in a 1:3 stoichiometric ratio in deionized water, followed by slow evaporation at room temperature to yield single crystals. derpharmachemica.com The process involves preparing a supersaturated solution, filtering it to remove any impurities, and then allowing the solvent to evaporate slowly in a dust-free environment. ekb.eg
The decreasing temperature method, another common solution-based technique, relies on the principle that the solubility of a solute decreases as the temperature of the solution is slowly lowered, leading to supersaturation and subsequent crystallization. youtube.com This method is particularly useful for growing large, high-quality single crystals. youtube.com The growth of CoCl₂·6H₂O single crystals suitable for spectral analysis has been achieved for the first time using the decreasing temperature method. researchgate.net The process involves preparing a saturated solution at a specific temperature and then gradually cooling it to induce crystal formation and growth. youtube.com Control over the cooling rate is crucial for obtaining large and perfect crystals. youtube.com
A variation of this is the temperature gradient method, where a temperature difference is maintained across the growth medium, driving the transport of material from a hotter (higher solubility) to a colder (lower solubility) region, where crystallization occurs. vnu.edu.vn
The crystal habit, or the external shape of a crystal, is determined by the internal crystal structure and the growth conditions. For cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), the crystals are typically monoclinic and can exhibit a dark red color. jps.jp The crystal habit of CoCl₂·6H₂O has been described as having well-developed faces parallel to the (100) plane and a perfect cleavage parallel to the (001) plane. jps.jp
The morphology of crystals containing CoCl₂ can be influenced by the presence of other molecules or ions in the growth solution. For example, in the case of glycine (B1666218) cobalt chloride (GCC) crystals, the concentration of CoCl₂ in the solution can alter the crystal habit. ekb.eg At high concentrations of CoCl₂, changes in morphology are attributed to ion-ion and ion-solvent interactions. ekb.eg CoCl₂ can act as a habit modifier through the adsorption of chloride ions onto the surface of the growing crystal. ekb.eg The synthesis of anilinium cobalt chloride, a hybrid perovskite, from cobalt(II) chloride hexahydrate can result in different colored phases (pink, blue, or turquoise) depending on the solvent and conditions, indicating variations in crystal structure and morphology. rug.nl
The ability to grow large, high-quality single crystals of CoCl₂-containing materials is crucial for their use in specific applications, particularly in optics and photonics. For instance, single crystals of CoCl₂·6H₂O have been grown specifically for the study of their spectral characteristics. researchgate.net The size and quality of these crystals allow for detailed investigation of their transmission bands. researchgate.net
Semi-organic crystals containing CoCl₂ are of particular interest for nonlinear optical (NLO) applications, which require materials with high optical transparency and a non-centrosymmetric crystal structure. The slow evaporation technique has been successfully used to grow single crystals of materials like L-alanine doped urea cobalt chloride and bisthiourea cobalt chloride for NLO studies. ijcrcps.comderpharmachemica.com The incorporation of CoCl₂ into organic matrices, such as those formed by amino acids like L-alanine or molecules like thiourea (B124793), can enhance the NLO properties of the resulting crystals. ijcrcps.comworldscientific.com For example, cobalt chloride doped L-alanine crystals have been shown to have a higher second harmonic generation (SHG) efficiency compared to pure L-alanine crystals. worldscientific.com
Semi-organic nonlinear optical (NLO) materials, which combine the high optical nonlinearity of organic molecules with the favorable mechanical and thermal properties of inorganic salts like CoCl₂, are a significant area of research.
One such class of materials is based on the combination of thiourea and cobalt chloride. Single crystals of bisthiourea cobalt chloride (BTCC) have been synthesized by reacting thiourea and cobalt chloride in a 2:1 molar ratio in an aqueous solution. ijcrcps.com These crystals, grown by the slow evaporation technique, exhibit good optical transparency with a UV cut-off wavelength at 250 nm, making them suitable for second harmonic generation. ijcrcps.com The SHG efficiency of BTCC has been found to be twice that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). ijcrcps.com Another related compound, tetrakis(thiourea)cobalt chloride (TTCoC), has also been synthesized and shown to be a good NLO material. researchgate.net
Amino acids are another important class of organic molecules used to create semi-organic NLO crystals with CoCl₂. L-alanine doped urea cobalt chloride crystals have been grown by the slow evaporation method. derpharmachemica.com These crystals possess good optical transmittance in the entire UV-visible region and exhibit second harmonic generation, confirming their NLO properties. derpharmachemica.com The SHG efficiency of L-alanine doped urea cobalt chloride was found to be 2.1 times that of KDP. acadpubl.eu The addition of cobalt chloride to L-alanine crystals has been shown to increase the SHG efficiency and the laser damage threshold. worldscientific.com
Below is a table summarizing the properties of some semi-organic CoCl₂ NLO materials.
| Material | Growth Technique | Crystal System | Key Properties |
| Bisthiourea cobalt chloride (BTCC) | Slow Evaporation | Monoclinic | UV cut-off at 250 nm, SHG efficiency 2x that of KDP. ijcrcps.com |
| L-Alanine doped urea cobalt chloride | Slow Evaporation | Orthorhombic | Good optical transmittance, SHG efficiency 2.1x that of KDP. derpharmachemica.comacadpubl.eu |
| Cobalt chloride doped L-alanine | Slow Evaporation | - | Increased SHG efficiency and laser damage threshold compared to pure L-alanine. worldscientific.com |
Growth of Single Crystals for Specific Applications
Nanomaterials and Low-Dimensional Systems
Cobalt(II) chloride is a key precursor in the synthesis of cobalt-based nanomaterials, particularly those with interesting magnetic properties. The controlled synthesis of these materials allows for the tuning of their properties for specific applications.
Ferromagnetic cobalt nanowire arrays are of great interest for applications in high-density magnetic recording media and spintronic devices. Electrodeposition into nanoporous templates, such as anodized aluminum oxide (AAO), is a common method for fabricating these arrays, with cobalt(II) chloride often being a component of the electrolytic bath. udp.cl
The properties of the electrodeposited cobalt nanowires are highly dependent on the deposition parameters, such as the composition of the electrolyte, the pH of the bath, and the applied deposition potential. For instance, the pH of the electrolytic bath can modulate the crystal phase of the cobalt nanowires, with the hexagonal close-packed (hcp) phase being favored at a pH of around 4. udp.cl At a pH of 2, a mixture of face-centered cubic (fcc) and hcp phases is often observed. researchgate.net
The deposition potential also plays a crucial role in determining the structure and magnetic properties of the nanowires. A lower cathodic overpotential (less negative deposition potential) can lead to an increase in the average crystal grain size of the cobalt nanowires. dntb.gov.ua This, in turn, can enhance the coercivity of the nanowire arrays. dntb.gov.ua Studies have shown that by decreasing the overpotential for cobalt electrodeposition, the coercivity of the nanocomposite film can be increased significantly. dntb.gov.ua The magnetic anisotropy of the nanowire arrays, which determines the preferred direction of magnetization, is also influenced by the deposition potential and the pH of the bath. udp.clresearchgate.net
The table below summarizes the effect of some electrodeposition parameters on the properties of cobalt nanowires.
| Parameter | Effect |
| pH of Electrolytic Bath | Modulates the crystal phase (hcp vs. fcc) of the cobalt nanowires. udp.clresearchgate.net |
| Deposition Potential | Influences crystal grain size, coercivity, and magnetic anisotropy. dntb.gov.uaresearchgate.net |
| Presence of Chloride Ions | Can improve the crystallinity of the resulting cobalt nanowires. udp.cl |
Study of CoCl2 Monolayers for Spintronic Applications
The investigation into two-dimensional (2D) magnetic materials has identified Cobalt(II) chloride (CoCl₂) monolayers as highly promising candidates for spintronic applications. acs.org Spintronics, which utilizes the intrinsic spin of the electron in addition to its charge, requires materials with robust magnetic properties at the nanoscale. CoCl₂ monolayers, which consist of a sub-layer of cobalt atoms between two chlorine sub-layers, exhibit characteristics that make them suitable for such advanced technologies. arxiv.orgias.ac.in
Research based on first-principles calculations predicts that CoCl₂ monolayers are ferromagnetic insulators. aps.orgresearchgate.net This is a crucial property, as ferromagnetism allows for the alignment of electron spins, and the insulating nature prevents charge leakage, which is essential for low-power spintronic devices. Experimental studies have confirmed these theoretical predictions. Using a multitechnique approach, researchers have demonstrated that CoCl₂ grown epitaxially on a gold (Au(111)) substrate displays ferromagnetic order below a transition temperature of 24 K. acs.orgresearchgate.net
A key finding is the strong in-plane magnetic anisotropy of CoCl₂ monolayers. acs.org This means the material has a preferred direction for magnetization within the plane of the material. The anisotropy energy is significant, with a calculated value of 1.6 meV per Co atom, which is substantially higher than that of other 2D materials like CrI₃ and CrBr₃. acs.org This strong anisotropy is vital for maintaining a stable magnetic state, a prerequisite for reliable data storage and processing in spintronic devices. aps.org Further studies using first-principles calculations and Monte Carlo simulations have explored more complex magnetic phenomena, such as the potential for frustration-induced magnetic bimerons—topological magnetic textures that could be used in future spintronic applications. arxiv.orgdntb.gov.uaresearchgate.net The electronic structure and magnetic properties can also be tuned, for instance, by applying an external electric field, offering a pathway to actively control the material's spintronic behavior. unj.ac.id
| Property | Value/Description | Source |
|---|---|---|
| Magnetic Order | Ferromagnetic | acs.orgaps.org |
| Transition Temperature (Tc) | ~24 K (on Au(111) substrate) | acs.orgresearchgate.net |
| Magnetic Anisotropy | Strong in-plane | acs.org |
| Anisotropy Energy | 1.6 meV per Co atom | acs.org |
| Electronic Type | Semiconductor/Insulator | acs.orgaps.orgarxiv.org |
| Band Gap (Indirect) | ~0.37 eV | arxiv.org |
Theoretical Modeling of Polarons in CoCl₂ Monolayers
Polarons are quasiparticles that form when an excess charge carrier (an electron or hole) becomes trapped by a local distortion it induces in the crystal lattice. arxiv.orgarxiv.org In the context of 2D materials, understanding and controlling single polarons is a significant step toward developing novel electronic and spintronic devices. arxiv.orgarxiv.org Monolayer CoCl₂ has emerged as an ideal platform for studying these phenomena due to its semiconducting nature and unique lattice structure. arxiv.orgresearchgate.net
Using scanning tunneling microscopy (STM), researchers have successfully created, visualized, and manipulated single polarons in CoCl₂ monolayers grown on highly oriented pyrolytic graphite (B72142) (HOPG). arxiv.orgarxiv.orgnih.gov These experimental observations are supported by extensive theoretical modeling, primarily using first-principles calculations based on Density Functional Theory (DFT). arxiv.orgresearchgate.netnih.gov
Theoretical models have revealed the existence of multiple stable polaron configurations in electron-doped CoCl₂ monolayers. arxiv.orgnih.gov These are often referred to as small polarons, where the charge is localized over a small area. arxiv.orgresearchgate.net Two prominent types have been identified:
Type-I Polaron: In this configuration, the polaron is centered at a hollow site of the surface chlorine atoms. The added electron's charge density is evenly distributed among the three nearest cobalt atoms. arxiv.orgresearchgate.net
Type-II Polaron: This polaron is centered at an on-top site of a chlorine atom, and its charge is concentrated on a single cobalt atom. arxiv.orgresearchgate.net
First-principles calculations have determined the formation energies and electronic structures of these polarons. arxiv.org The formation energy for the type-I polaron (0.314 eV) is slightly higher than for the type-II polaron (0.221 eV). arxiv.org Both polaron types introduce localized states within the band gap of the CoCl₂ monolayer and carry a spin-polarized electron, making them potential single-spin information carriers for spintronic and quantum computing applications. arxiv.org The ability to controllably create, erase, and induce transitions between these polaron states using an STM tip opens a pathway toward the realization of "polaronics," a new field of devices based on the manipulation of these quasiparticles. arxiv.orgarxiv.orgresearchgate.net
| Property | Type-I Polaron | Type-II Polaron | Source |
|---|---|---|---|
| Centering Site | Hollow site (Cl lattice) | On-top site (Cl lattice) | arxiv.org |
| Charge Distribution | Evenly distributed on 3 Co atoms | Concentrated on a single Co atom | arxiv.org |
| Formation Energy (Calculated) | 0.314 eV | 0.221 eV | arxiv.org |
| Nature | Spin-polarized electron with lattice distortion | arxiv.org | |
| Experimental Observation | Created and manipulated via STM voltage pulse | arxiv.orgarxiv.orgnih.gov |
Polymer Composites and Blends Containing CoCl₂
Preparation and Characterization for Optoelectronic and Spintronic Applications
The incorporation of Cobalt(II) chloride into various polymer matrices has been explored to create functional materials with tailored optical and electrical properties for potential use in optoelectronics and spintronics. ias.ac.inresearchgate.net Common preparation methods include solution casting and in-situ chemical oxidative polymerization. ias.ac.inresearchgate.netresearchgate.net
In the solution casting technique, the host polymer and CoCl₂ are dissolved in a suitable solvent, and the resulting solution is cast onto a substrate, followed by solvent evaporation to form a film. researchgate.netresearchgate.netmdpi.com This method has been used to prepare composites with polymers such as Polyvinyl Alcohol (PVA), Polyethylene oxide (PEO), and blends like Polymethylmethacrylate/Acrylonitrile Butadiene Styrene (PMMA/ABS). researchgate.netmdpi.comcore.ac.uk For instance, PVA-CoCl₂ films were prepared by dissolving PVA and different weight percentages of CoCl₂ in deionized water. researchgate.net
In-situ chemical polymerization involves polymerizing a monomer in the presence of CoCl₂. This approach was used to synthesize Polyaniline (PANI) and Poly(O-Toluidine) (POT) composites, where aniline (B41778) or o-toluidine (B26562) monomers were polymerized using an oxidant like ammonium (B1175870) persulfate with various concentrations of CoCl₂ present in the reaction medium. ias.ac.inijmse.net
Characterization of these composites is crucial to understand how CoCl₂ doping affects their properties.
Optical Properties: UV-Visible (UV-Vis) spectroscopy is widely used to study the optical characteristics. The addition of CoCl₂ generally leads to changes in the absorbance, transmittance, and optical band gap of the polymers. researchgate.netcore.ac.ukjmsse.in In PVA/PPTh (Polythiophene) composites, the optical absorption was found to decrease with increasing CoCl₂ content, while in PEO-based electrolytes, the optical band gap decreased with higher CoCl₂ concentrations. core.ac.ukjmsse.in Such tunability of the optical band gap is a key requirement for optoelectronic devices. core.ac.uk
Electrical Properties: The electrical conductivity of polymer composites is often enhanced by the addition of CoCl₂. In PVA-Co-PTh composites, conductivity increased with Co(II) concentration up to a certain level. jmsse.in Similarly, for POT doped with CoCl₂, the conductivity increased by an order of magnitude, which is attributed to the introduction of more charge carriers. ijmse.net This enhancement in conductivity is a desirable feature for various electronic applications. researchgate.net
Spectroscopic and Structural Analysis: Fourier Transform Infrared (FTIR) spectroscopy and X-ray Diffraction (XRD) are employed to confirm the interaction between the polymer and the salt and to study structural changes. ias.ac.innih.gov FTIR analysis can reveal the formation of metal-polymer complexes and other structural modifications. jmsse.innih.gov
Structural and Morphological Impact of CoCl₂ Incorporation
The introduction of CoCl₂ into a polymer matrix significantly influences the material's structural and morphological characteristics. These changes are directly linked to the interactions between the cobalt ions and the polymer chains, which in turn affect the final properties of the composite.
Structural Changes: X-ray Diffraction (XRD) is a primary tool for investigating the structural impact of CoCl₂. In many semi-crystalline polymers, the addition of CoCl₂ tends to decrease the degree of crystallinity, leading to a more amorphous structure. researchgate.netcore.ac.uk For example, in PEO and poly(vinyl chloride-co-vinyl acetate-co-2-hydroxypropyl acrylate) (PVVH) composites, the intensity of diffraction peaks corresponding to the crystalline phase of the polymer decreased upon adding CoCl₂. researchgate.netcore.ac.uk This increase in the amorphous nature is often attributed to the disruption of the polymer chain packing by the incorporated salt. core.ac.uk Conversely, in some systems like PVA-Co-PTh, the intensity of diffraction peaks was observed to increase, suggesting an increase in the semi-crystalline nature of the composite. jmsse.in In polyimide films, FTIR and X-ray Photoelectron Spectroscopy (XPS) have revealed that CoCl₂ interacts with the polymer primarily through the formation of Co(II)-N coordinated bonds. mdpi.com
Morphological Impact: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface morphology and internal structure of the composites. SEM micrographs of PVVH composites showed that the surface morphology was dependent on the concentration of CoCl₂. researchgate.net In PANI-CoCl₂ composites, the morphology was found to be spherical. ias.ac.in For PVA/PPTh composites, TEM analysis indicated that the addition of CoCl₂ fillers could limit the growth of polymer particles, leading to a reduction in particle size. jmsse.in The dispersion of CoCl₂ within the polymer matrix is a critical factor; a homogeneous dispersion, as seen in NBR/CoCl₂ composites, indicates good compatibility and leads to improved properties. science.gov
| Polymer Matrix | Effect on Crystallinity | Observed Morphological Changes | Source |
|---|---|---|---|
| PVVH | Degree of crystallinity decreased | Surface morphology influenced by CoCl₂ filling level | researchgate.net |
| PEO | Decrease in crystallinity (increase in amorphous nature) | - | core.ac.uk |
| PVA/PTh | Increase in semi-crystalline nature | Particle size reduced with filler addition | jmsse.in |
| PANI | Largely amorphous | Spherical morphology | ias.ac.in |
| PMMA/ABS | Broadening of halo area in XRD suggests structural changes | Good dispersion of CoCl₂ in the polymer matrix | mdpi.com |
| Polyimide | - | Interaction via Co(II)-N coordinated bonds | mdpi.com |
Biomimetic Materials Synthesis
Preparation of CoCl₂/Chitosan (B1678972) Biological Bars
Biomimetic materials, which mimic the structure and function of natural biological materials, are a key area of research in tissue engineering and regenerative medicine. researchgate.netscientific.net Chitosan, a biodegradable and biocompatible polysaccharide derived from chitin, is a particularly suitable material for creating tissue engineering scaffolds due to its reliability and wide availability. researchgate.netscientific.net
One area of application is the development of materials for bone defect therapy. researchgate.net Research has focused on the preparation of CoCl₂/Chitosan composite materials in the form of biological bars or gel-sticks. researchgate.netscientific.net These composites are designed to serve as potential materials for the internal fixation of bone fractures. researchgate.net
The preparation of these CoCl₂/Chitosan biological bars has been achieved using methods such as the in-situ precipitation method and the alternate deposition method. researchgate.netscientific.net The in-situ precipitation method involves using a chitosan coagulation membrane to separate a chitosan solution from a coagulation solution (e.g., 5% NaOH). researchgate.net This process allows for the formation of a chitosan rod with a specific concentric structure, as observed by SEM. researchgate.net Different concentrations of CoCl₂ can be incorporated during this process to create the final composite gel-stick. researchgate.netscientific.net The study of these biomimetic bars is aimed at finding the optimal concentration of CoCl₂ within the chitosan matrix to achieve desired properties for applications in the biological materials field. researchgate.netscientific.net
Environmental Research Pertaining to Cobalt Ii Chloride Excluding Human/animal Toxicity Profiles
Phytoremediation Studies Involving CoCl₂ Contamination
Phytoremediation is a cost-effective, plant-based approach to remove or render harmless environmental contaminants, including heavy metals like cobalt. biologyjournal.inepa.gov Several studies have investigated the use of plants to clean up environments contaminated with cobalt chloride.
The ability of plants to take up and accumulate cobalt is a key aspect of phytoremediation. Research shows that cobalt accumulation in plants is directly related to its concentration in the growth medium.
Soybean (Glycine max): In pot culture studies, higher concentrations of cobalt (100-200 mg/kg of soil) from CoCl₂ resulted in maximum accumulation in the roots, stems, and leaves of soybean plants. researchgate.net Conversely, lower concentrations (50 mg/kg) did not show a significant effect on accumulation. researchgate.net Interestingly, the application of CoCl₂ led to a higher percentage increase in cobalt uptake in the seed, straw, and total plant compared to cobalt sulfate. researchgate.net
Rice (Oryza sativa): Studies on rice have shown that cobalt primarily accumulates in the roots. nih.gov The transporter protein OsNramp5 has been identified as a major pathway for Co²⁺ uptake in rice, ultimately mediating its accumulation in the grains. nih.gov Knocking out the gene for OsNramp5 resulted in decreased cobalt concentration in both the straw and grains. nih.gov
Dendrobium kingianum (Orchid): In vitro studies on this orchid species revealed that cobalt accumulation in both shoots and roots increased with higher concentrations of CoCl₂ in the medium. cabidigitallibrary.org The accumulation was found to be 3-4 times higher in the roots than in the shoots. cabidigitallibrary.org
General Observations: The concentration of cobalt in plant tissues is often directly proportional to its concentration in the soil. researchgate.net However, the translocation of cobalt from the roots to other parts of the plant is generally not significant. inchem.org
Cobalt chloride exposure can have varied effects on plant physiology, often depending on the concentration. While low concentrations can sometimes be beneficial, high concentrations are typically detrimental.
Cluster Bean (Cyamopsis tetragonoloba): In a study using different concentrations of CoCl₂ (25, 50, 75, 100, and 125 µM), a low concentration of 25 µM was found to increase plant productivity. internationalscholarsjournals.orginteresjournals.org However, higher concentrations led to a significant reduction in shoot length, root length, fresh weight, and dry weight. internationalscholarsjournals.orginteresjournals.org Photosynthetic pigments like chlorophyll (B73375) a, chlorophyll b, and total chlorophyll decreased at high cobalt levels. internationalscholarsjournals.org Conversely, protein content was also negatively affected by severe heavy metal stress at concentrations of 100 µM and 125 µM. internationalscholarsjournals.orginteresjournals.org
Aquatic Plants (Schoenoplectus litoralis and Elodea canadensis): Exposure to increasing concentrations of cobalt chloride (10, 20, and 30 ppm) over a month led to a decrease in both total chlorophyll and protein content in the tissues of these aquatic plants compared to the control group. biologyjournal.in
Barley (Hordeum vulgare L.): The application of sodium hypochlorite (B82951) was shown to ameliorate the toxic effects of CoCl₂ in barley seedlings, leading to increased chlorophyll content. journalijpss.com
Interactive Data Table: Effect of CoCl₂ on Cluster Bean (Cyamopsis tetragonoloba)
| CoCl₂ Concentration (µM) | Effect on Growth | Effect on Chlorophyll | Effect on Protein Profile |
| 25 | Increased productivity | Increased content | Not significantly affected |
| 50 | Decline in growth parameters | Decreased content | Not significantly affected |
| 75 | Decline in growth parameters | Decreased content | Not significantly affected |
| 100 | Significant reduction in growth | Significant decrease | Influenced by severe stress |
| 125 | Significant reduction in growth | Significant decrease | Influenced by severe stress |
Aquatic plants have demonstrated potential in removing cobalt from contaminated water, a process known as rhizofiltration. researchgate.net
Water Hyacinth (Eichhornia crassipes): This aquatic plant has been shown to be effective in removing cobalt from aqueous solutions. mdpi.com In one study, 5 and 10 grams of biomass removed 90.1% and 100% of cobalt, respectively, from an industrial effluent lagoon within 7 days. mdpi.com The removal efficiency is influenced by factors such as pH, temperature, and the initial concentration of cobalt. mdpi.com
Other Aquatic Species: Studies have also explored the potential of other aquatic plants like Elodea canadensis, Myriophyllum verticillatum, Lemna minor, and Spirodela sp. for cobalt removal. sarpublication.comnih.gov Lemna minor and Spirodela sp. showed high removal potential, with Spirodela sp. removing over 95% of ⁶⁰Co within 6 hours. nih.gov
Chemical ameliorants can be used to mitigate the toxic effects of cobalt chloride on plants and improve the efficiency of phytoremediation.
Sodium Hypochlorite: In barley seedlings (Hordeum vulgare L.) stressed with CoCl₂, the application of sodium hypochlorite demonstrated an ameliorative effect. journalijpss.com It helped to decrease the lipid peroxidation induced by cobalt toxicity and increased the chlorophyll content in the seedlings. journalijpss.com
Soil Amendments: A study on oat (Avena sativa L.) grown in cobalt-contaminated soil investigated the effects of various amendments, including manure, clay, charcoal, zeolite, and calcium oxide. nih.gov All these substances reduced the cobalt content in the oat straw. nih.gov Calcium oxide had the strongest influence on reducing trace element content in the straw and roots, while zeolite was most effective in the roots. nih.gov These amendments can help in the phytostabilization of cobalt in the soil, reducing its uptake by plants. mdpi.com
Ethylenediaminetetraacetic acid (EDTA): In a study with canola (Brassica napus L.), the application of the chelating agent EDTA increased the concentration of cobalt in both the underground and aboveground parts of the plant. pjoes.com This suggests that chelating agents can enhance phytoextraction, the process of plants extracting contaminants from the soil and accumulating them in their tissues. epa.gov
Efficacy of Aquatic Plants in Removing CoCl2 from Water
Environmental Fate and Speciation of Cobalt Derived from CoCl₂
The environmental fate of cobalt from sources like CoCl₂ is influenced by various physicochemical factors in soil and water.
The chemical form, or speciation, of cobalt in the environment determines its mobility, bioavailability, and toxicity.
Factors Influencing Speciation: The speciation of cobalt in water, sediments, and soil is affected by factors such as pH, redox potential, the presence of organic ligands like humic acids, and anions. inchem.orgcdc.gov In acidic environments, adsorbed cobalt can be remobilized and leached into surface and groundwater. mdpi.com
Mobility in Soil: The mobility of cobalt in soil is inversely related to how strongly it is adsorbed by soil components. inchem.org It can be retained by metal oxides, crystalline minerals, and organic matter. cdc.gov
Forms in Water: When released into water, cobalt may sorb to particles and settle into the sediment. inchem.org It can also precipitate as carbonates and hydroxides. cdc.gov Water-soluble forms of cobalt, such as cobalt chloride, are considered to have relatively higher toxicity. mdpi.com
Oxidation States: In the water environment, cobalt can exist in +2 and +3 oxidation states. aloki.hu The +3 state is stable and mobile in water. aloki.hu
Q & A
Q. What are the standard methods for synthesizing anhydrous CoCl₂ and its hydrates in laboratory settings?
- Methodological Answer : Anhydrous CoCl₂ is typically synthesized by dehydrating CoCl₂·6H₂O at 120–140°C under controlled humidity . For hydrated forms, direct reaction of cobalt(II) carbonate (CoCO₃) with hydrochloric acid (HCl) is common: Reaction : CoCO₃ + 2HCl → CoCl₂ + H₂O + CO₂↑ . Purity validation requires X-ray diffraction (XRD) for crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition .
Q. How does CoCl₂ function as a humidity indicator, and what are its phase transition mechanisms?
- Methodological Answer : CoCl₂ transitions from blue (anhydrous) to pink (hexahydrate) depending on water absorption. This reversible process involves ligand exchange: Equation : CoCl₂ + 6H₂O ⇌ [Co(H₂O)₆]²⁺ + 2Cl⁻ . Researchers should characterize phase transitions using thermogravimetric analysis (TGA) and UV-Vis spectroscopy to monitor absorbance shifts at 530 nm (hydrated) vs. 670 nm (anhydrous) .
Q. What safety precautions are essential when handling CoCl₂ in laboratory experiments?
- Methodological Answer : CoCl₂ is a Category III carcinogen (IARC) and requires:
- Use of fume hoods and PPE (gloves, lab coats) to avoid inhalation/contact .
- Waste disposal via neutralization with sodium bicarbonate (NaHCO₃) to precipitate cobalt hydroxide .
- Regular monitoring of airborne cobalt levels (NIOSH REL: 0.02 mg/m³) using atomic absorption spectroscopy (AAS) .
Advanced Research Questions
Q. How can researchers optimize CoCl₂-based methods for cobalt ion quantification in complex matrices (e.g., pharmaceuticals, environmental samples)?
- Methodological Answer : A micelle-mediated microextraction strategy using mixed surfactants (e.g., C16MeImCl-Triton X-114) enhances preconcentration efficiency . Optimization Workflow :
- Univariate screening : Vary pH (4–8), surfactant concentration (0.1–1.5% w/v), and ionic strength.
- Multivariate design : Apply Box-Behnken to model interactions between parameters .
Validation : Achieve linearity (0.01–5.5 mg L⁻¹, R² = 0.9992) and LOD 0.005 mg L⁻¹ via ICP-OES .
Q. What experimental strategies validate CoCl₂'s role as a hypoxia-mimetic agent in cellular studies?
- Methodological Answer : CoCl₂ stabilizes hypoxia-inducible factor-1α (HIF-1α) by inhibiting prolyl hydroxylases. Key steps:
- Dose-Response : Use 50–300 µM CoCl₂ for 6–24 hours in cell culture .
- Controls : Include normoxic (21% O₂) and chemical hypoxia (e.g., deferoxamine) groups.
- Validation : Measure HIF-1α via Western blot and downstream targets (VEGF, EPO) via qPCR .
Note: CoCl₂ may induce off-target oxidative stress; validate with ROS scavengers (e.g., NAC) .
Q. How should conflicting data on CoCl₂-induced genotoxicity be addressed in meta-analyses?
- Methodological Answer : Discrepancies in DNA damage studies (e.g., comet assay vs. chromosomal aberration tests) arise from:
- Dose variability : Higher doses (e.g., 2×LD₅₀) show significant cytokinesis failure .
- Model systems : Earthworm coelomocytes vs. mammalian cell lines differ in repair mechanisms .
Resolution : Apply logistic dose-response models to estimate ED₁₀ (0.066–1.95 µg Co/cm²) with Fieller’s method for confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
